molecular formula C9H8N2 B075869 4-Methylcinnoline CAS No. 14722-38-4

4-Methylcinnoline

Cat. No.: B075869
CAS No.: 14722-38-4
M. Wt: 144.17 g/mol
InChI Key: KREYIEXCOLYLAV-UHFFFAOYSA-N
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Description

4-Methylcinnoline is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and chemical research. This cinnoline derivative serves as a critical synthetic intermediate and core structural motif for the development of novel pharmacologically active compounds. Its main research applications include serving as a key precursor in the synthesis of more complex heterocyclic systems and as a potential ligand for various metalloenzymes. The specific research value of this compound lies in its planar, bicyclic aromatic structure, which allows for efficient π-stacking interactions with biological targets, making it a valuable template for probing protein active sites and designing enzyme inhibitors. While its precise mechanism of action is application-dependent, the cinnoline core is frequently investigated for its potential to interact with kinases, phosphodiesterases, and other therapeutic targets. Researchers utilize this compound to develop new synthetic methodologies, create targeted libraries for high-throughput screening, and study structure-activity relationships (SAR) in drug discovery programs. Available for research use only, this high-quality compound is characterized by rigorous analytical techniques to ensure purity and identity, providing a reliable foundation for your innovative scientific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcinnoline
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InChI

InChI=1S/C9H8N2/c1-7-6-10-11-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
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InChI Key

KREYIEXCOLYLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID9065811
Record name Cinnoline, 4-methyl-
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Molecular Weight

144.17 g/mol
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CAS No.

14722-38-4
Record name 4-Methylcinnoline
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Record name 4-Methylcinnoline
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Record name 4-Methylcinnoline
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Record name Cinnoline, 4-methyl-
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Record name 4-methylcinnoline
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Record name 4-METHYLCINNOLINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylcinnoline from o-Isopropenylanilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle, constitutes a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to antitumor, antiviral, and anti-inflammatory properties. The strategic functionalization of the cinnoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in drug discovery and development. The synthesis of 4-methylcinnoline, in particular, serves as a key intermediate for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of a classical and effective method for the synthesis of this compound, commencing from readily accessible o-isopropenylanilines. The core of this transformation lies in an intramolecular cyclization reaction initiated by the diazotization of the aniline functionality.

Synthetic Strategy: From o-Isopropenylaniline to this compound

The synthetic route to this compound from o-isopropenylaniline is a two-step process initiated by the diazotization of the primary aromatic amine, followed by an intramolecular cyclization. The o-isopropenylaniline precursor can be prepared from o-aminoacetophenone through a Grignard reaction with methylmagnesium iodide, followed by dehydration.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Preparation of o-Isopropenylaniline cluster_1 Synthesis of this compound A o-Aminoacetophenone B Tertiary Alcohol Intermediate A->B 1. CH3MgI 2. H2O C o-Isopropenylaniline B->C Dehydration (e.g., P2O5) D o-Isopropenylaniline E Diazonium Salt Intermediate D->E NaNO2, HCl 0-5 °C F This compound E->F Heat (Intramolecular Cyclization)

Figure 1: Overall synthetic workflow for the preparation of this compound from o-aminoacetophenone.

This guide will focus on the critical conversion of o-isopropenylaniline to this compound.

Reaction Mechanism: The Intricacies of Diazotization and Cyclization

The transformation of o-isopropenylaniline to this compound is a fascinating cascade of well-established organic reactions. The process is initiated by the diazotization of the primary amine, followed by a thermally induced intramolecular electrophilic aromatic substitution.

Figure 2: Reaction mechanism for the synthesis of this compound from o-isopropenylaniline.

The reaction commences with the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically hydrochloric acid. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group on the o-isopropenylaniline attacks the nitrosonium ion, initiating a series of proton transfers and dehydration to yield the diazonium salt. This intermediate is generally unstable and is prepared at low temperatures (0-5 °C) to prevent premature decomposition.

Upon warming, the diazonium salt undergoes an intramolecular cyclization. The isopropenyl group, being electron-rich, acts as a nucleophile and attacks the electrophilic terminal nitrogen of the diazonium group. This step is an intramolecular electrophilic aromatic substitution. The subsequent loss of a proton from the intermediate restores aromaticity and leads to the formation of the stable this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the classical synthesis described in the literature and is intended for use by trained chemists in a properly equipped laboratory.[1]

Materials and Reagents:

  • o-Isopropenylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Solid Sodium Nitrite (NaNO₂)

  • Saturated Aqueous Sodium Acetate Solution

  • Ether

  • Sodium Hydroxide Solution

  • Ligroin (b.p. 60-80 °C)

  • Anhydrous Sodium Sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • Preparation of the Aniline Salt Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the o-isopropenylaniline in concentrated hydrochloric acid. The amount of acid should be sufficient to form the hydrochloride salt of the aniline and maintain an acidic environment. Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, add solid sodium nitrite portion-wise to the stirred solution. The addition should be controlled to prevent a significant rise in temperature. Continue stirring for an additional 30 minutes at this temperature after the final addition of sodium nitrite to ensure complete diazotization. The formation of a clear, deep green solution is often observed.[1]

  • Cyclization: After the diazotization is complete, warm the reaction mixture to approximately 60 °C. The color of the solution will typically change to red, and the coupling reaction (a test for the presence of diazonium salt) should become negative.[1]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium acetate to precipitate the crude product as an oil.[1] Extract the oil with ether. Wash the combined ethereal extracts with a dilute sodium hydroxide solution and then with water. Dry the ether layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the ethereal solution under reduced pressure to obtain a bright green residue.[1] The crude this compound can be purified by repeated extraction with hot ligroin (b.p. 60-80 °C). Upon cooling, this compound will crystallize as slender yellow needles.[1]

Quantitative Data and Characterization

The yield and purity of the synthesized this compound are dependent on the careful control of reaction conditions, particularly temperature during the diazotization step.

CompoundStarting MaterialYield (%)Melting Point (°C)Appearance
This compoundo-IsopropenylanilineNot explicitly stated, but described as a good yield.74-76Slender yellow needles

Characterization Data:

While the original literature provides limited spectroscopic data, a compound with the structure of this compound would be expected to show characteristic signals in modern spectroscopic analyses:

  • ¹H NMR: Signals corresponding to the methyl group, the vinyl proton on the cinnoline ring, and the aromatic protons of the benzene ring.

  • ¹³C NMR: Resonances for the methyl carbon, the carbons of the cinnoline and benzene rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound.

  • IR Spectroscopy: Characteristic peaks for C-H, C=C, and C=N stretching vibrations.

Troubleshooting and Optimization

Low Yield:

  • Incomplete Diazotization: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. A slight excess of nitrous acid can be confirmed using starch-iodide paper.

  • Decomposition of Diazonium Salt: Avoid allowing the temperature to rise above 5 °C during diazotization. Use the diazonium salt solution immediately in the next step.

  • Inefficient Cyclization: Ensure the reaction is warmed sufficiently to induce cyclization. Monitoring the disappearance of the diazonium salt (e.g., with a coupling reaction test) can be beneficial.

  • Losses during Work-up: Ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent are recommended.

Impure Product:

  • Side Reactions: The formation of tar-like byproducts can occur if the reaction temperature is too high during cyclization.

  • Incomplete Reaction: Unreacted starting material or intermediates may contaminate the final product.

  • Purification: Multiple recrystallizations or column chromatography may be necessary to achieve high purity. The use of hot ligroin for purification is reported to be effective.[1]

Conclusion

The synthesis of this compound from o-isopropenylanilines via diazotization and subsequent intramolecular cyclization is a robust and classical method for accessing this important heterocyclic scaffold. A thorough understanding of the reaction mechanism and meticulous control over experimental parameters are paramount to achieving a successful outcome. This guide provides the necessary theoretical and practical framework for researchers and drug development professionals to confidently employ this synthetic route in their endeavors. The versatility of the cinnoline core ensures its continued relevance in the pursuit of novel therapeutic agents and advanced materials.

References

  • Busch, M., & Rast, A. (1897). Ueber die Einwirkung von Phenylhydrazin auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 30(1), 521-527.
  • Widman, O. (1884). Ueber die Synthese von Cinnolinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 722-726.
  • Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part I. The Synthesis of some 4-Hydroxycinnolines. Journal of the Chemical Society (Resumed), 512-520.
  • Simpson, J. C. E. (1947). Cinnolines. Part XII. 4-Methylcinnolines. Journal of the Chemical Society (Resumed), 808-811. [Link]

Sources

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Understanding Fragmentation

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a veritable fingerprint through its fragmentation pattern.[1] This guide delves into the nuanced world of electron ionization (EI) mass spectrometry, focusing on a molecule of significant interest in medicinal chemistry: 4-Methylcinnoline. Cinnoline derivatives are recognized for their broad spectrum of pharmacological activities, making a thorough understanding of their analytical behavior essential for researchers in the field.[2]

This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and in-depth exploration of the fragmentation pathways of this compound, grounded in the fundamental principles of physical organic chemistry and mass spectrometry. We will begin by establishing the foundational fragmentation of the parent cinnoline ring, subsequently exploring the directing influence of the 4-methyl substituent. This guide is intended for researchers, scientists, and drug development professionals who seek not just to identify, but to deeply understand the gas-phase ion chemistry of this important heterocyclic scaffold.

Pillar 1: The Foundational Fragmentation of the Cinnoline Nucleus

To comprehend the fragmentation of this compound, we must first dissect the behavior of the parent cinnoline molecule (C₈H₆N₂).[3] Upon electron ionization, the cinnoline molecule absorbs a significant amount of energy, leading to the formation of a molecular ion (M⁺˙) at m/z 130. Aromatic heterocycles, like cinnoline, typically exhibit a stable molecular ion due to the delocalization of the radical cation within the ring system.[4]

The fragmentation of the cinnoline molecular ion is primarily dictated by the inherent instability of the N=N bond and the stability of the resulting fragments. The principal fragmentation pathway involves the expulsion of a molecule of nitrogen (N₂), a highly stable neutral loss, to form a cation at m/z 102. This is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. This m/z 102 ion can then undergo further fragmentation by losing a molecule of acetylene (C₂H₂), a common fragmentation pathway for aromatic systems, to yield a fragment at m/z 76.

A secondary fragmentation pathway for the m/z 102 ion is the loss of a hydrogen cyanide (HCN) molecule, resulting in a fragment at m/z 75. The fragmentation of the parent cinnoline ring is a critical baseline for interpreting the more complex spectrum of its methylated derivative.

Pillar 2: The Directing Influence of the 4-Methyl Group

The introduction of a methyl group at the 4-position of the cinnoline ring significantly influences the fragmentation pattern. The molecular ion of this compound (C₉H₈N₂) will appear at m/z 144, in accordance with the nitrogen rule which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4]

The primary fragmentation pathways of this compound are proposed as follows:

  • Loss of a Hydrogen Radical (H•): A common initial fragmentation for methylated aromatic compounds is the loss of a hydrogen radical from the methyl group to form a stable, resonance-delocalized cation.[5] In the case of this compound, this would result in an [M-1]⁺ ion at m/z 143. This ion is likely stabilized through the formation of a tropylium-like or expanded ring structure.

  • Loss of Molecular Nitrogen (N₂): Similar to the parent cinnoline, the expulsion of a neutral nitrogen molecule is a highly favored fragmentation pathway. This would lead to a fragment ion at m/z 116 ([M-28]⁺). This ion, a methyl-substituted phenylacetylene radical cation, would be expected to be a prominent peak in the spectrum.

  • Sequential Loss of N₂ and H•: Following the initial loss of N₂, the resulting m/z 116 ion can then lose a hydrogen radical to form a stable cation at m/z 115.

  • Loss of Acetonitrile (CH₃CN): A rearrangement reaction followed by fragmentation could lead to the loss of acetonitrile. This would involve the migration of the methyl group and subsequent cleavage of the heterocyclic ring, resulting in a fragment at m/z 103 ([M-41]⁺).

  • Retro-Diels-Alder (RDA) Reaction: The cinnoline ring system contains a diene-like moiety, making it susceptible to a retro-Diels-Alder reaction.[6][7] This would involve the cleavage of the heterocyclic ring to expel a neutral molecule of methylacetylene (C₃H₄), resulting in a fragment ion at m/z 104. While less common for aromatic systems, this pathway should be considered.

The interplay of these fragmentation pathways will define the mass spectrum of this compound. The relative abundance of each fragment ion will depend on its stability and the activation energy of the corresponding fragmentation reaction.

Data Presentation: Proposed Fragmentation of this compound

The following table summarizes the proposed key fragment ions for this compound under electron ionization.

m/zProposed Ion Structure/FormulaProposed Neutral LossComments
144[C₉H₈N₂]⁺˙-Molecular Ion (M⁺˙)
143[C₉H₇N₂]⁺H•Loss of a hydrogen radical from the methyl group, likely forming a stable expanded ring cation.
116[C₉H₈]⁺˙N₂Expulsion of a stable nitrogen molecule, a characteristic fragmentation of the cinnoline ring.
115[C₉H₇]⁺N₂ + H•Sequential loss of nitrogen and a hydrogen radical, leading to a stable cation.
103[C₇H₅N]⁺˙CH₃CNRearrangement followed by the loss of acetonitrile.
104[C₇H₆N]⁺C₃H₄Putative retro-Diels-Alder fragmentation with loss of methylacetylene.
77[C₆H₅]⁺C₃H₃N₂Further fragmentation of the ring system leading to a phenyl cation.

Experimental Protocols: Acquiring the Mass Spectrum of this compound

The following is a detailed, step-by-step methodology for acquiring the electron ionization mass spectrum of this compound, designed to ensure data integrity and reproducibility.

1. Sample Preparation:

  • Objective: To prepare a dilute solution of this compound suitable for introduction into the mass spectrometer.

  • Procedure:

    • Weigh approximately 1 mg of solid this compound.

    • Dissolve the solid in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

    • Vortex the solution until the solid is completely dissolved.

    • Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. Instrument Setup (Gas Chromatograph-Mass Spectrometer - GC-MS):

  • Objective: To configure the GC-MS system for optimal separation and ionization of this compound.

  • Procedure:

    • GC Column: Install a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use high-purity helium at a constant flow rate of 1.0 mL/min.

    • Injection: Inject 1 µL of the prepared sample solution in splitless mode to maximize sensitivity.

    • Inlet Temperature: Set the injector temperature to 250°C to ensure rapid volatilization.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: Set the transfer line temperature to 280°C to prevent sample condensation.

3. Mass Spectrometer Parameters (Electron Ionization Mode):

  • Objective: To configure the mass spectrometer for efficient ionization and fragmentation of the analyte.

  • Procedure:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: Set to 230°C.

    • Electron Energy: Use a standard electron energy of 70 eV to induce reproducible fragmentation.[5]

    • Mass Range: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

    • Scan Rate: Set a scan rate of at least 2 scans/second.

    • Detector: Ensure the electron multiplier is turned on and calibrated.

4. Data Acquisition and Analysis:

  • Objective: To acquire and process the mass spectral data.

  • Procedure:

    • Initiate the data acquisition sequence.

    • Monitor the total ion chromatogram (TIC) for the elution of the this compound peak.

    • Once the run is complete, extract the mass spectrum corresponding to the apex of the analyte peak.

    • Perform background subtraction to obtain a clean mass spectrum.

    • Analyze the resulting spectrum, identifying the molecular ion and major fragment ions, and compare them to the proposed fragmentation pathways.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway M This compound [C₉H₈N₂]⁺˙ m/z 144 M_minus_1 [M-H]⁺ [C₉H₇N₂]⁺ m/z 143 M->M_minus_1 - H• M_minus_28 [M-N₂]⁺˙ [C₉H₈]⁺˙ m/z 116 M->M_minus_28 - N₂ M_minus_41 [M-CH₃CN]⁺˙ [C₇H₅N]⁺˙ m/z 103 M->M_minus_41 - CH₃CN (rearrangement) M_minus_29 [M-N₂-H]⁺ [C₉H₇]⁺ m/z 115 M_minus_28->M_minus_29 - H•

Caption: Proposed EI fragmentation of this compound.

Conclusion

The electron ionization mass spectrometry of this compound is predicted to be characterized by a distinct fragmentation pattern dominated by the loss of molecular nitrogen and a hydrogen radical. The presence of the methyl group introduces additional fragmentation pathways, including the formation of a stable [M-1]⁺ ion. The proposed fragmentation pathways, based on established principles of mass spectrometry and data from analogous compounds, provide a robust framework for the identification and structural confirmation of this compound and its derivatives. This in-depth understanding is crucial for researchers working on the development of novel therapeutics based on the cinnoline scaffold.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 31, 2026, from [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5.
  • ResearchGate. (n.d.). Fragmentation modes in the case of cinnoline (a) and phthalazine (b). Retrieved January 31, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2022).
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 31, 2026, from [Link]

  • Sławiński, J., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(11), 2583.
  • Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 4-methyl-. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved January 31, 2026, from [Link]

  • Turecek, F., & Hanus, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-132.
  • ResearchGate. (n.d.). ESI mass spectrum of cinnoline 3 released from cinn-loaded LCS.... Retrieved January 31, 2026, from [Link]

  • Master Organic Chemistry. (2018, October 1). The Retro Diels-Alder Reaction. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). Cinnoline. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

Sources

4-Methylcinnoline: A Scion of a Privileged Scaffold with Untapped Research Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cinnoline nucleus represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of compounds with significant pharmacological activities.[1] This guide focuses on a specific, yet underexplored derivative: 4-Methylcinnoline. While direct research on this particular molecule is nascent, its structural relationship to a class of compounds with a proven track record in drug discovery suggests a wealth of potential applications. This document will serve as a technical guide for researchers, providing a comprehensive overview of the cinnoline scaffold, proposing potential research avenues for this compound based on the established bioactivities of its analogs, and offering detailed experimental protocols to catalyze further investigation. We will delve into its synthesis, hypothesize its potential as an anticancer, antibacterial, and anti-inflammatory agent, and explore its prospective role as a kinase inhibitor. This guide is intended to be a starting point, a well-grounded hypothesis to encourage the scientific community to explore the potential of this compound.

The Cinnoline Scaffold: A Legacy of Biological Significance

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities.[1] The versatility of the cinnoline ring system allows for substitutions at various positions, leading to a diverse library of molecules with a wide range of biological targets.[1] This inherent "druggability" makes the cinnoline scaffold a privileged starting point for the development of novel therapeutics.

This compound: An Uncharted Territory with High Potential

While the broader family of cinnoline derivatives has been extensively studied, this compound remains a relatively unexplored molecule. However, its simple substitution pattern—a methyl group at the 4-position—provides a unique starting point for derivatization and biological screening. The methyl group can influence the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets. Given the wide-ranging activities of other cinnoline derivatives, it is highly probable that this compound and its subsequent analogs will exhibit interesting pharmacological profiles.

Potential Research Applications of this compound

Based on the extensive literature on cinnoline and the structurally similar quinoline derivatives, we can hypothesize several promising research applications for this compound.

Anticancer Drug Discovery

The quinoline and quinazoline scaffolds are present in numerous FDA-approved anticancer drugs, many of which function as kinase inhibitors.[2][3] For instance, 4-anilinoquin(az)oline derivatives have been identified as potent inhibitors of various protein kinases, including EGFR and PKN3.[3][4] The 4-aminoquinoline core is also a key pharmacophore in the development of anticancer agents.[5][6] It is therefore plausible that this compound could serve as a foundational structure for the development of novel anticancer agents.

Hypothesized Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs target protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. The cinnoline and quinoline cores can act as scaffolds that present functional groups to the ATP-binding pocket of kinases, leading to competitive inhibition.

Kinase_Inhibition_Hypothesis cluster_0 Cellular Signaling Cascade cluster_1 Therapeutic Intervention Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates & Activates Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes 4_Methylcinnoline_Analog This compound Derivative (Hypothetical Kinase Inhibitor) 4_Methylcinnoline_Analog->Receptor_Tyrosine_Kinase Binds to ATP pocket

Caption: Hypothesized mechanism of this compound derivatives as kinase inhibitors.

Antibacterial Agent Development

Quinolone and fluoroquinolone antibiotics are a cornerstone of antibacterial therapy.[7] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] Cinnoline derivatives have also demonstrated promising antibacterial activity.[8] The structural similarity of this compound to these established antibacterial scaffolds suggests its potential as a lead compound for the development of new antibiotics, which is critically needed to combat the rise of antibiotic-resistant bacteria.[7]

Anti-inflammatory Applications

Chronic inflammation is a key component of many diseases, including autoimmune disorders and neurodegenerative conditions.[9][10] Quinoline and its derivatives have been shown to possess anti-inflammatory properties.[11][12][13] For instance, 4-methylcoumarin derivatives, which share some structural similarities with this compound, have demonstrated anti-inflammatory effects in activated microglial cells.[9] This suggests that this compound could be a valuable starting point for the development of novel anti-inflammatory agents.

Potential ApplicationHypothesized Biological TargetRationale based on Analogous Scaffolds
Anticancer Protein Kinases (e.g., EGFR, PKN3)The 4-anilinoquin(az)oline core is a known kinase inhibitor pharmacophore.[3][4]
Antibacterial DNA Gyrase, Topoisomerase IVStructural similarity to quinolone antibiotics.[7][8]
Anti-inflammatory Inflammatory pathway enzymes/mediatorsQuinoline and coumarin derivatives exhibit anti-inflammatory activity.[9][11]

Experimental Protocols

To facilitate the exploration of this compound, this section provides detailed, step-by-step methodologies for its synthesis and for a preliminary biological evaluation.

Synthesis of this compound

Synthesis_of_4_Methylcinnoline Starting_Material 2-Amino-1-(prop-1-en-2-yl)benzene Reagents1 NaNO₂, HCl 0-5 °C Starting_Material->Reagents1 Intermediate Diazonium Salt Intermediate Reagents1->Intermediate Reagents2 Intramolecular Cyclization (e.g., heat or catalyst) Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Proposed synthetic pathway for this compound via the Richter Synthesis.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve 2-Amino-1-(prop-1-en-2-yl)benzene (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Intramolecular Cyclization:

    • The resulting diazonium salt solution is then gently warmed to induce intramolecular cyclization. The optimal temperature and reaction time will need to be determined empirically, but a starting point could be 40-60 °C.

    • Alternatively, a copper catalyst may be employed to facilitate the cyclization at a lower temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

  • Characterization:

    • Confirm the structure of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Replace the media in the 96-well plates with the media containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

This compound stands at the precipice of discovery. While direct evidence of its biological activity is currently scarce, the wealth of data on its parent scaffold, cinnoline, and the structurally related quinoline, provides a strong rationale for its investigation. This guide has laid out a roadmap for researchers, providing not only the theoretical underpinnings for potential applications in oncology, infectious diseases, and inflammatory conditions but also the practical experimental protocols to begin this journey of exploration. The synthesis of this compound and its subsequent derivatization, coupled with a systematic screening for biological activity, could unlock a new chapter in the story of this privileged heterocyclic system. It is our hope that this document will serve as a catalyst for new research, ultimately leading to the development of novel therapeutic agents with the potential to address unmet medical needs.

References

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google P
  • Synthesis of methyl-4-cinnolinecarboxylate derivatives - ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed. (URL: [Link])

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (URL: [Link])

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (URL: [Link])

  • 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem. (URL: [Link])

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - NIH. (URL: [Link])

  • 4-methylquinoline - 491-35-0, C10H9N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (URL: [Link])

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. (URL: [Link])

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. (URL: [Link])

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (URL: [Link])

  • (PDF) DESIGN, SYNTHESIS, MOLECULAR DOCKING OF NOVEL 4- METHYL QUINOLINE DERIVATIVES; EVALUATION OF ANTI- MICROBIAL, ANTI-TUBERCULAR ACTIVITIES - ResearchGate. (URL: [Link])

  • (PDF) Methods for the synthesis of cinnolines (Review) - ResearchGate. (URL: [Link])

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (URL: [Link])

  • 4-Methylcoumarin Derivatives With Anti-Inflammatory Effects in Activated Microglial Cells. (URL: [Link])

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (URL: [Link])

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (URL: [Link])

  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (URL: [Link])

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI. (URL: [Link])

  • Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed. (URL: [Link])

  • Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking - MDPI. (URL: [Link])

  • (PDF) A Natural Compound Methylnissolin: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - ResearchGate. (URL: [Link])

  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • A Review on Biological Activity of Quinoline-based Hybrids - Bentham Science Publisher. (URL: [Link])

  • lepidine - Organic Syntheses Procedure. (URL: [Link])

  • Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - MDPI. (URL: [Link])

  • Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. (URL: [Link])

  • Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)... - ResearchGate. (URL: [Link])

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (URL: [Link])

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed. (URL: [Link])

  • Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. (URL: [Link])

  • Anticancer activities of tetra-, penta-, and hexacyclic phenothiazines modified with quinoline moiety. - UNL Digital Commons. (URL: [Link])

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. (URL: [Link])

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central. (URL: [Link])

  • Primary Syntheses of Cinnolines. (URL: [Link])

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Exploring the Reactivity of the Methyl Group in 4-Methylcinnoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnoline Scaffold and the Significance of the 4-Methyl Group

Cinnoline, a bicyclic heteroaromatic compound, and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. The reactivity of substituents on the cinnoline ring system is crucial for the synthesis of novel derivatives with potential therapeutic applications. This guide focuses specifically on the reactivity of the methyl group at the 4-position of the cinnoline ring. The protons of the 4-methyl group are activated by the electron-withdrawing nature of the cinnoline ring system, making this group a versatile handle for a variety of chemical transformations. Understanding and harnessing this reactivity is key to unlocking the full potential of the 4-methylcinnoline scaffold in drug discovery and development.

This technical guide provides a comprehensive overview of the key reactions involving the methyl group of this compound, including condensation, oxidation, and halogenation reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present data in a clear and accessible format to empower researchers in their synthetic endeavors.

I. Condensation Reactions: Building Molecular Complexity

The activated methyl group of this compound readily participates in condensation reactions with aldehydes and other carbonyl compounds, providing a powerful tool for the synthesis of extended conjugated systems. These reactions, often of the Claisen-Schmidt type, are typically base-catalyzed and lead to the formation of styryl- and related derivatives, which are of interest for their potential optical and biological properties.

A. Mechanism of Base-Catalyzed Condensation

The base-catalyzed condensation reaction proceeds through the formation of a carbanion intermediate. A base abstracts a proton from the methyl group of this compound, generating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting alkoxide intermediate is protonated to give a β-hydroxy adduct, which can then undergo dehydration to yield the final α,β-unsaturated product.

Condensation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration This compound This compound Carbanion Carbanion Intermediate This compound->Carbanion Proton Abstraction Base Base (e.g., OH⁻) Base->Carbanion Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Attack on Carbonyl Aldehyde Aromatic Aldehyde Aldehyde->Alkoxide Hydroxy_Adduct β-Hydroxy Adduct Alkoxide->Hydroxy_Adduct Protonation Water H₂O Water->Hydroxy_Adduct Styrylcinnoline 4-Styrylcinnoline Hydroxy_Adduct->Styrylcinnoline -H₂O Oxidation_Mechanism This compound This compound Intermediate Intermediate Stages This compound->Intermediate Oxidation KMnO4 KMnO₄, OH⁻, H₂O KMnO4->Intermediate Carboxylic_Acid Cinnoline-4-carboxylic Acid Intermediate->Carboxylic_Acid Further Oxidation Halogenation_Workflow cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Homolysis Benzylic_Radical Benzylic Radical Radical->Benzylic_Radical H-abstraction This compound This compound This compound->Benzylic_Radical Brominated_Product 4-(Bromomethyl)cinnoline Benzylic_Radical->Brominated_Product + Br₂ NBS NBS Br2 Br₂ (from NBS + HBr) Br2->Brominated_Product Br_Radical Br• Br_Radical->this compound H-abstraction

Methodological & Application

Application Note: Synthesis of 4-Methylcinnoline via Widman-Stoermer Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This document details the experimental protocol for the synthesis of 4-Methylcinnoline , a nitrogen-containing heterocycle isosteric with 4-methylquinoline.

This protocol utilizes the Widman-Stoermer Synthesis , the most authoritative and chemically logical route for accessing 4-alkylcinnolines. This method involves the diazotization of o-alkenylanilines followed by intramolecular cyclization. Unlike the Richter synthesis (which requires alkynes) or the Borsche synthesis (which often yields 4-hydroxy derivatives), the Widman-Stoermer provides direct access to the 4-methyl core from accessible precursors.

Executive Summary & Mechanistic Rationale

The synthesis of this compound is achieved through a two-stage workflow designed to ensure regioselectivity and yield stability.

  • Precursor Assembly: Conversion of 2-aminoacetophenone to 2-isopropenylaniline via Grignard addition and dehydration. This step installs the critical exocyclic double bond required for the cyclization.

  • Widman-Stoermer Cyclization: Diazotization of the aniline moiety generates a diazonium intermediate. This highly electrophilic species attacks the electron-rich

    
    -system of the adjacent alkene (isopropenyl group), closing the pyridazine ring to form the aromatic cinnoline system.
    

Key Advantage: This route avoids the formation of the 4-hydroxy tautomer common in direct ketone cyclizations, yielding the alkyl-substituted aromatic system directly.

Experimental Workflow Diagram

The following logic flow illustrates the critical path from starting material to purified product, highlighting decision nodes and mechanistic checkpoints.

G Start Start: 2-Aminoacetophenone Grignard Step 1: Grignard Addition (MeMgBr, THF, 0°C) Start->Grignard N-protection optional but recommended Intermediate1 Intermediate: Carbinol Grignard->Intermediate1 Dehydration Step 2: Acid-Catalyzed Dehydration (H2SO4/AcOH or pTsOH) Intermediate1->Dehydration Precursor Key Precursor: 2-Isopropenylaniline Dehydration->Precursor Isolate immediately Diazotization Step 3: Diazotization (NaNO2, HCl, <5°C) Precursor->Diazotization Maintain <5°C Cyclization Step 4: Intramolecular Cyclization (Widman-Stoermer) Diazotization->Cyclization Spontaneous Workup Basification & Extraction Cyclization->Workup Final Product: this compound Workup->Final

Caption: Figure 1. Step-wise synthesis pathway for this compound showing critical reaction phases.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Isopropenylaniline

Note: 2-Isopropenylaniline is prone to polymerization. It should be synthesized fresh or stored with a stabilizer at -20°C.

Reagents & Equipment:

  • 2-Aminoacetophenone (13.5 g, 0.1 mol)

  • Methylmagnesium bromide (3.0 M in ether, 100 mL, 0.3 mol)

  • Anhydrous THF (200 mL)

  • Ammonium chloride (sat. aq.)

  • Sulfuric acid (20%)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Grignard Addition: Charge the flask with MeMgBr solution. Cool to 0°C. Dissolve 2-aminoacetophenone in anhydrous THF and add dropwise over 30 minutes.

    • Scientist's Note: The amino group is acidic enough to quench 1 equivalent of Grignard. We use 3 equivalents to ensure full conversion of the ketone.

  • Reaction: Allow to warm to room temperature and reflux for 2 hours. Monitor by TLC (vanishing ketone spot).

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl.

  • Dehydration: Extract the organic layer.[1] To the crude carbinol, add 50 mL of 20% H2SO4 and heat at reflux for 30 minutes to effect dehydration.

  • Isolation: Neutralize with NaHCO3, extract with ether, dry over MgSO4, and concentrate.

    • Checkpoint: Purify via vacuum distillation or rapid silica filtration. Target yield: ~70-80%.

Stage 2: Widman-Stoermer Cyclization (The Core Synthesis)

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2][3][4]QuantityRole
2-Isopropenylaniline 133.191.06.65 g (50 mmol)Substrate
Sodium Nitrite (NaNO2) 69.001.13.80 gDiazotizing Agent
Hydrochloric Acid (conc.) 36.46Excess20 mLAcid Medium
Water 18.02Solvent100 mLSolvent

Step-by-Step Methodology:

  • Acidification: In a 250 mL beaker, suspend the 2-isopropenylaniline (6.65 g) in 100 mL of water. Add 20 mL of concentrated HCl.

    • Observation: The amine will convert to the hydrochloride salt; vigorous stirring is required to maintain a fine suspension or solution.

  • Cooling (Critical Step): Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .

    • Why? Diazonium salts are thermally unstable. Temperatures >5°C can lead to phenol byproducts (hydrolysis) rather than cyclization.

  • Diazotization: Dissolve NaNO2 (3.8 g) in 10 mL of water. Add this solution dropwise to the aniline mixture via a sub-surface pipette if possible, maintaining the temperature below 5°C.

    • Mechanism:[3][5][6][7][8] The formation of the diazonium ion (

      
      ) occurs immediately.
      
  • Cyclization Phase: Once addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

    • Visual Cue: The solution often darkens. Nitrogen gas evolution is not expected (N2 evolution implies decomposition). The diazonium electrophile attacks the alkene carbon, closing the ring.

  • Workup:

    • Basify the solution carefully with 20% NaOH or NH4OH to pH ~10.

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na2SO4, and filter.

  • Purification:

    • Evaporate the solvent. The residue is crude this compound.

    • Recrystallization: Purify by recrystallization from petroleum ether or a hexane/ethyl acetate mix.

    • Physical Data: this compound typically crystallizes as pale yellow needles or plates.

    • Melting Point: Expect 74–76°C [Ref 1, 2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Polymerization of precursorEnsure 2-isopropenylaniline is freshly distilled before diazotization.
Phenol Formation Temperature too highMaintain diazotization temp strictly <5°C.
Oily Product Impurities / SolventRecrystallize from non-polar solvent (Petroleum Ether). If persistent, use sublimation.
Incomplete Cyclization pH too low during workupEnsure the final solution is basic (pH >9) to liberate the free base from the cinnolinium salt.

Safety & Compliance (HSE)

  • Diazonium Salts: Potentially explosive if dried. Do not isolate the diazonium intermediate; proceed directly to cyclization in solution.

  • Sodium Nitrite: Toxic oxidizer. Avoid contact with skin.

  • Cinnolines: Many cinnoline derivatives are bioactive.[6][9] Treat the final product as a potential pharmacological agent and handle with appropriate PPE (gloves, fume hood).

References

  • Stoermer, R., & Fincke, H. (1909).[10] "Synthese von Cinnolinen aus o-Amino-styrolen." Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3133.

  • Leonard, N. J. (1945).[10] "Cinnolines. I. Synthesis of this compound." Chemical Reviews, 37(2), 269-286.[10]

  • BenchChem. (2025).[1][11] "Synthesis Protocol for Quinoline/Cinnoline Derivatives: Application Note." 11

  • Organic Chemistry Portal. (2024). "Synthesis of Nitrogen Heterocycles: Cinnolines and Quinolines." 12

Sources

Application Notes & Protocols: 4-Methylcinnoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on 4-Methylcinnoline, a specific analog that serves as a strategic starting point for the synthesis of novel therapeutic agents. While extensive research on this compound itself is emerging, this document provides a comprehensive framework for its application by leveraging the wealth of knowledge on the broader cinnoline class and analogous heterocyclic systems. We will delve into the synthetic rationale, derivatization protocols, and methods for biological evaluation, empowering researchers to explore the therapeutic potential of this promising molecular architecture.

The Strategic Advantage of the 4-Methyl Group

The introduction of a methyl group at the 4-position of the cinnoline ring is not a trivial substitution. In medicinal chemistry, the "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group can profoundly and often unexpectedly enhance the biological activity, metabolic stability, or pharmacokinetic profile of a molecule.

The strategic placement of the methyl group in this compound can be hypothesized to influence its properties in several key ways:

  • Steric Hindrance and Conformational Restriction: The methyl group can introduce steric bulk, which may influence the binding affinity and selectivity of the molecule for its biological target by locking it into a more favorable conformation.

  • Modulation of Physicochemical Properties: The lipophilicity of the molecule is subtly increased by the methyl group, which can impact its solubility, cell permeability, and overall pharmacokinetic profile.

  • Metabolic Blocking: The methyl group can block a potential site of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

  • Enhanced Target Interactions: The methyl group can participate in favorable van der Waals interactions within the binding pocket of a target protein, contributing to increased potency.

These potential advantages make this compound an attractive and logical starting point for a drug discovery campaign.

Biological Landscape of Cinnoline Derivatives

Cinnoline derivatives have been investigated for a wide array of therapeutic applications.[5] Understanding this landscape is crucial for directing the screening of novel this compound analogs.

  • Anticancer Activity: This is one of the most promising areas for cinnoline derivatives.[6] Mechanisms of action are varied and can include the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival. For instance, certain 4-aminocinnoline-3-carboxamides have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[1]

  • Antimicrobial and Antifungal Activity: The cinnoline scaffold is found in compounds exhibiting activity against various bacterial and fungal strains.[4]

  • Anti-inflammatory Activity: Several cinnoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating a range of inflammatory disorders.[5]

  • Antimalarial Activity: The structural similarity of cinnoline to quinoline, the core of many antimalarial drugs, has prompted investigation into its potential in this area.[1][3]

Synthetic Pathways to a this compound Library

The exploration of this compound's therapeutic potential hinges on the ability to generate a diverse library of derivatives. A common and effective strategy involves the initial synthesis of a functionalized this compound core, followed by diversification. A plausible approach involves the conversion of the methyl group or another position on the ring to a reactive handle suitable for coupling reactions. For instance, conversion to a 4-chlorocinnoline derivative would allow for nucleophilic aromatic substitution (SNAr) reactions.

Below is a generalized workflow for the synthesis and diversification of a this compound library.

G cluster_0 Core Synthesis cluster_1 Library Diversification (S_NAr) Start Starting Materials Core This compound Synthesis (e.g., Richter Cyclization) Start->Core Cyclization Functionalization Functionalization (e.g., Conversion to 4-Chloro-cinnoline) Core->Functionalization Activation for Derivatization Coupling Nucleophilic Aromatic Substitution Functionalization->Coupling Coupling Partner Amines Diverse Amines Amines->Coupling Alcohols Diverse Alcohols Alcohols->Coupling Thiols Diverse Thiols Thiols->Coupling Library Diverse this compound Library Coupling->Library

Caption: General workflow for the synthesis of a this compound derivative library.

Protocol 1: Synthesis of 4-Substituted-Cinnoline Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 4-amino, 4-alkoxy, and 4-thioalkoxy cinnoline derivatives from a 4-chlorocinnoline precursor. This method is analogous to the well-established synthesis of 4-aminoquinoline derivatives.[7]

Rationale: The electron-withdrawing nature of the nitrogen atoms in the cinnoline ring activates the 4-position towards nucleophilic aromatic substitution, making the displacement of a halide, such as chloride, an efficient process.

Materials:

  • 4-Chloro-cinnoline (starting material)

  • Desired nucleophile (e.g., primary/secondary amine, alcohol, or thiol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane, or Acetonitrile)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium Hydride (NaH) for alcohols/thiols)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-chlorocinnoline (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Reagents: Add the desired nucleophile (1.1 - 2.0 eq) to the reaction mixture. If the nucleophile is an amine, add a base such as K₂CO₃ (2.0 eq) or Et₃N (2.0 eq). If the nucleophile is an alcohol or thiol, carefully add a strong base like NaH (1.1 eq) at 0 °C to form the corresponding alkoxide or thiolate in situ before the addition of 4-chlorocinnoline.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 130 °C. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material (4-chlorocinnoline) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the reaction mixture is basic, neutralize it with a dilute acid solution (e.g., 1M HCl).

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted-cinnoline derivative.

  • Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Biological Evaluation: Protocols for Screening

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay will be guided by the therapeutic area of interest. Below is a detailed protocol for a primary in vitro cytotoxicity screen against cancer cell lines, a common starting point for anticancer drug discovery.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is proportional to the number of viable, metabolically active cells. This assay is a robust and widely used method for the initial screening of potential anticancer compounds.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile tissue culture plates

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline (PBS))

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium from the DMSO stock solutions. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37 °C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of cell viability) value for each compound.

Data Presentation and Interpretation

While specific data for this compound derivatives is not yet widely available in the public domain, data from structurally related 4-aminoquinoline derivatives can provide a valuable benchmark for assessing the potential of newly synthesized compounds.[7]

Table 1: Example Cytotoxicity Data for 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines

Compound ID7-substituent4-substituentGI₅₀ (µM) vs. MCF-7[7]GI₅₀ (µM) vs. MDA-MB468[7]
1 ClN,N-dimethyl-ethane-1,2-diamine>51.577.35
2 FButylamine8.2211.23
Chloroquine ClDiethylaminopentylamine>50>50

Note: The data presented is for 4-aminoquinoline derivatives and serves as an illustrative example. Researchers should generate their own data for this compound derivatives.

Hypothetical Mechanism of Action and Pathway Analysis

Many anticancer drugs exert their effects by modulating specific signaling pathways that are dysregulated in cancer cells. For instance, quinazoline-based drugs like Gefitinib and Erlotinib are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] A similar mechanism could be hypothesized for novel this compound derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Cinnoline This compound Derivative Cinnoline->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents. Its structural relationship to the well-established cinnoline and quinoline scaffolds, combined with the potential benefits conferred by the 4-methyl group, makes it a high-priority target for medicinal chemistry campaigns. The protocols and conceptual frameworks provided in this guide offer a robust foundation for the synthesis, screening, and rational design of new this compound derivatives. Future work should focus on generating and screening diverse libraries of these compounds to identify lead candidates with potent and selective biological activity, ultimately paving the way for the development of new medicines.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Journal of the Iranian Chemical Society, 19(11), 4647-4661. [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

  • Lahna, A., Aouine, Y., El Messaoudi, N., & El Arroussi, H. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3583-3587. [Link]

  • An improved process for the synthesis of quinoline derivatives. (2007).
  • Vangapandu, S., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6296. [Link]

  • Synthesis of methyl-4-cinnolinecarboxylate derivatives. (n.d.). ResearchGate. [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(S08), 3728-3737. [Link]

  • Cinnoline derivatives: Significance and symbolism. (2024). Wisdom Library. [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]

  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 1-17. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry, 62(17), 7964-7981. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Scientific Reports, 14(1), 1698. [Link]

  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. (n.d.). AWS. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2024). Molecules, 29(11), 2568. [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1569618. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Cinnoline Ring in 4-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Cinnoline Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The cinnoline nucleus, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1] Its unique electronic properties and rigid structure make it an attractive scaffold for designing molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] 4-Methylcinnoline, in particular, offers a versatile starting point for the synthesis of diverse chemical libraries. The methyl group at the 4-position provides a handle for further functionalization and can influence the molecule's steric and electronic properties, making it a key building block for targeted drug design.[2]

This comprehensive guide provides detailed protocols and expert insights into the functionalization of the this compound ring. We will delve into key synthetic strategies, including C-H activation, halogenation, nitration, and cross-coupling reactions, offering not just step-by-step instructions but also the underlying chemical principles that govern these transformations.

Strategic Approaches to the Functionalization of this compound

The functionalization of this compound can be approached through several key synthetic strategies. The choice of method will depend on the desired substituent and its intended position on the cinnoline ring. Understanding the electronic nature of the cinnoline ring is crucial for predicting the regioselectivity of these reactions. The pyridine-like ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene-like ring is more prone to electrophilic substitution.

Direct C-H Activation: A Modern Approach to Cinnoline Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds.[3] This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. For this compound, C-H activation can be directed to specific positions on the ring, offering a high degree of control over the final product.

Conceptual Workflow for C-H Activation

ch_activation_workflow start This compound catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ru) start->catalyst Coordination coupling_partner Coupling Partner (e.g., Aryl Halide, Alkene) catalyst->coupling_partner Reaction product Functionalized This compound coupling_partner->product New C-C or C-X Bond

Caption: General workflow for transition metal-catalyzed C-H activation of this compound.

Protocol: Palladium-Catalyzed C-H Arylation at the C-8 Position

This protocol is adapted from established methods for the C-H functionalization of related N-heterocycles. The C-8 position is often favored due to the directing effect of the N-1 nitrogen atom.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add K₂CO₃ (2.0 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Data:

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compound4-BromotoluenePd(OAc)₂/PPh₃K₂CO₃DMF1201860-75
This compound1-Bromo-4-methoxybenzenePd(OAc)₂/PPh₃K₂CO₃DMF1202455-70

Halogenation: Gateway to Further Functionalization

Halogenated cinnolines are versatile intermediates that can be readily converted to a wide array of derivatives through cross-coupling reactions.[4] Bromination and chlorination are the most common halogenation reactions performed on such scaffolds.

Protocol: Electrophilic Bromination of this compound

This protocol outlines the regioselective bromination of this compound. The reaction conditions are chosen to favor monosubstitution on the benzene ring, typically at the C-6 or C-8 position, influenced by the directing effects of the heterocyclic ring and the methyl group.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C in a round-bottom flask.

  • In a separate flask, dissolve N-bromosuccinimide (1.1 mmol) in dichloromethane (10 mL).

  • Slowly add the NBS solution to the this compound solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Expected Outcome and Data:

ReactantReagentSolventTemp (°C)Time (h)Major Product(s)Typical Yield (%)
This compoundNBSH₂SO₄/DCM0 to RT56-Bromo-4-methylcinnoline & 8-Bromo-4-methylcinnoline70-85 (mixture)

Nitration: Introducing a Key Functional Group

Nitration of the cinnoline ring introduces a nitro group, which can be a precursor for an amino group or other functionalities.[5] The reaction is a classic example of electrophilic aromatic substitution.

Conceptual Pathway for Nitration

nitration_pathway start This compound reagents HNO₃ / H₂SO₄ start->reagents Electrophilic Attack intermediate Sigma Complex (Wheland Intermediate) reagents->intermediate Formation product Nitro-4-methylcinnoline intermediate->product Deprotonation

Caption: Electrophilic nitration pathway of this compound.

Protocol: Nitration of this compound

This protocol describes the nitration of this compound, which typically occurs on the benzene ring. The strong electron-withdrawing nature of the protonated cinnoline ring under acidic conditions directs the nitro group to the 5- and 8-positions.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.

  • Slowly add this compound (1.0 mmol) to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the this compound solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice (100 g).

  • Neutralize the solution with a 20% aqueous sodium hydroxide solution.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified nitro-4-methylcinnoline isomers.

Expected Outcome and Data:

ReactantReagentsTemp (°C)Time (h)Major Product(s)Typical Yield (%)
This compoundHNO₃ / H₂SO₄0 to RT2.55-Nitro-4-methylcinnoline & 8-Nitro-4-methylcinnoline80-90 (mixture)

Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds.[6][7] These reactions are particularly useful for coupling halogenated cinnolines with boronic acids to introduce aryl or alkyl substituents.

Suzuki-Miyaura Coupling Mechanism

suzuki_coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂) pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-4-methylcinnoline

This protocol describes the coupling of a brominated this compound derivative with an arylboronic acid to form a biaryl structure.

Materials:

  • 6-Bromo-4-methylcinnoline (from halogenation protocol)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene and Ethanol

Procedure:

  • In a round-bottom flask, combine 6-bromo-4-methylcinnoline (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add toluene (10 mL) and ethanol (2 mL) to the flask.

  • Add the 2M aqueous Na₂CO₃ solution (2 mL).

  • Heat the mixture to 90 °C under an inert atmosphere and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Expected Outcome and Data:

Reactant 1Reactant 2CatalystBaseSolventsTemp (°C)Time (h)Typical Yield (%)
6-Bromo-4-methylcinnolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O901085-95
6-Bromo-4-methylcinnoline4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O901280-90

Conclusion: Enabling Drug Discovery through Versatile Functionalization

The protocols detailed in this guide provide a robust framework for the functionalization of this compound. By mastering these techniques, researchers can efficiently generate diverse libraries of cinnoline derivatives for screening in drug discovery programs. The strategic application of C-H activation, halogenation, nitration, and cross-coupling reactions opens up a vast chemical space for the exploration of novel therapeutic agents. As our understanding of medicinal chemistry deepens, the ability to precisely modify privileged scaffolds like cinnoline will remain a critical component of successful drug development.

References

  • Organic Chemistry Explained. (2020, June 5). Suzuki Cross-Coupling Mechanism. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Ronzon, Q., Zhang, W., Casaretto, N., Mouray, E., Florent, I., & Nay, B. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • Li, G., Wan, Y., Zhang, G., & Li, Y. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6945–6954. [Link]

  • Balova, I. A., & Koshkin, A. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 499–523. [Link]

  • Kalesse, M., & Cordes, M. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis, 363(1), 223-227. [Link]

  • Maji, M., & Ghorai, P. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 10(12), 3624–3630. [Link]

  • Organic Chemistry Lab. (2024, August 13). Nitration of Methyl Benzoate. YouTube. [Link]

  • Adimule, V., & Medapa, S. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17768-17791. [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Ökten, S., Karakuş, E., & Küçükgüzel, İ. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Chen, C., & Li, X. (2007). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Journal of Organic Chemistry, 72(16), 6103-6108. [Link]

  • Gaikwad, V. D., & Khairnar, S. V. (2020). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 54(2s), s297-s310. [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Cui, X., & Zhang, Y. (2013). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 18(12), 15444–15486. [Link]

  • Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society, 3451-3458. [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • Larock, R. C., & Ju, Y. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 68(1), 131-137. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry II. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. [Link]

  • Li, X. (2022). "Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes". In Handbook of CH-Functionalization. [Link]

  • Castle, R. N., & Christensen, B. E. (1951). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic, 20-22. [Link]

  • Mettler Toledo. (n.d.). Halogenation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Knowledge Expert. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline. YouTube. [Link]

  • Mohamed, M. S., Awad, S. M., & El-Zohry, M. F. (1993). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 1(1), 1-8. [Link]

  • Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry. [Link]

Sources

High-Performance Liquid Chromatography Strategy for the Purity Assessment of 4-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Methylcinnoline (CAS: 14722-38-4) is a bicyclic nitrogen heterocycle serving as a critical scaffold in medicinal chemistry, particularly in the synthesis of antiprotozoal agents and kinase inhibitors.[1] Its structure consists of a benzene ring fused to a pyridazine ring, substituted with a methyl group at the C4 position.

The Analytical Challenge: As a nitrogen-containing heterocycle, this compound exhibits weak basicity (estimated pKa


 2.5–3.0).[1] In Reverse Phase HPLC (RP-HPLC), basic analytes often interact with residual silanol groups on the silica support of stationary phases.[1] This secondary interaction causes:
  • Peak tailing (asymmetry factor > 1.5).[1]

  • Retention time instability.

  • Reduced resolution from potential synthesis impurities (e.g., o-aminoacetophenone derivatives or isomeric byproducts).[1]

This protocol details a robust, self-validating HPLC method designed to suppress these interactions, ensuring sharp peak shapes and accurate purity assessment.

Physicochemical Context & Method Logic[2][3][4]

To design a scientifically grounded method, we must align the chromatography with the analyte's properties.

Spectral Properties

Cinnoline derivatives exhibit distinct UV absorption bands due to


 and 

transitions.
  • Primary

    
    :  ~220–230 nm (High sensitivity, susceptible to solvent cutoff).[1]
    
  • Secondary

    
    :  ~310–320 nm (High specificity, aromatic region).[1]
    
Mobile Phase Selection (The "TFA Effect")

While Formic Acid is preferred for LC-MS, Trifluoroacetic Acid (TFA) is superior for UV-based purity assessment of bases.[1] TFA acts as a hydrophobic ion-pairing agent. It protonates the cinnoline nitrogens (


) and forms a neutral ion pair (

), which retains well on the C18 chain while masking silanols.[1]
Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodLogic Start Analyte: this compound Prop Properties: Weak Base (pKa ~2.9) Hydrophobic Aromatic Start->Prop Challenge Risk: Silanol Interaction (Peak Tailing) Prop->Challenge Sol1 Solution 1: High pH (> pKa + 2) Challenge->Sol1 Sol2 Solution 2: Low pH (< pKa - 2) Challenge->Sol2 Dec1 Rejection: Silica Dissolution Risk Requires Special Column Sol1->Dec1 Dec2 Selection: Ion Suppression Standard C18 Usage Sol2->Dec2 Mod Modifier Selection: TFA (0.1%) Dec2->Mod Mech Mechanism: 1. Protonates Nitrogen 2. Ion-Pairing Effect Mod->Mech Final Final Method: C18 / Water / ACN / 0.1% TFA Mech->Final

Figure 1: Decision matrix for selecting acidic ion-pairing conditions to overcome basic heterocycle tailing.

Experimental Protocol

Reagents and Materials
  • Reference Standard: this compound (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).[1]

  • Modifier: Trifluoroacetic Acid (Sequencing Grade or HPLC Grade).[1] Note: Do not use technical grade TFA as it has high UV background.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µmEnd-capping reduces residual silanol activity.[1]
Mobile Phase A Water + 0.1% (v/v) TFApH ~2.0 ensures analyte is fully protonated.[1]
Mobile Phase B Acetonitrile + 0.1% (v/v) TFAMatches ionic strength of MPA to prevent baseline drift.[1]
Flow Rate 1.0 mL/minStandard backpressure for 4.6mm ID columns.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 5–10 µLDependent on concentration (target 10 µg on column).
Detection DAD (Diode Array)Ch 1: 220 nm (Quant); Ch 2: 320 nm (ID); Ref: 360/100 nm.[1]
Gradient Program

A linear gradient is recommended to elute both polar synthesis byproducts and non-polar dimers.

Time (min)% Mobile Phase BEvent
0.05Initial Equilibration
15.095Linear Ramp (Elution of Analyte ~8-10 min)
18.095Wash (Remove hydrophobic impurities)
18.15Return to Initial
23.05Re-equilibration (Critical for reproducibility)
Sample Preparation
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A. (Conc: 0.1 mg/mL or 100 ppm).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

System Suitability & Validation Criteria

To ensure the data is trustworthy (E-E-A-T principle), the system must pass specific criteria before sample analysis.[1]

Suitability Parameters (USP <621>)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , fresh mobile phase or a new column is required.
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • Precision (RSD): Inject standard 5 times. Retention time RSD

    
    ; Area RSD 
    
    
    
    .
Purity Calculation Logic

Purity is assessed using the Area Normalization Method , assuming all aromatic impurities have similar extinction coefficients at 220 nm.


[1]

Note: For strict pharmaceutical release, a response factor correction (RRF) would be needed for known impurities.[1]

Troubleshooting & Impurity Profiling

Common Impurities

In the synthesis of this compound (often via the Richter synthesis or from o-aminoacetophenone), common impurities include:

  • Unreacted o-aminoacetophenone: Elutes earlier (more polar).

  • Cinnoline N-oxides: Oxidation byproducts; elute earlier than parent.

  • Dimeric species: Elute later (highly hydrophobic).[1]

Diagnostic Workflow

Use the following logic to troubleshoot peak issues.

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type Tail Peak Tailing Type->Tail Split Split Peak Type->Split Drift RT Drift Type->Drift Act1 Action: Increase TFA to 0.15% or Check Column Age Tail->Act1 Act2 Action: Sample Solvent Too Strong? Use MP A Split->Act2 Act3 Action: Check Equilibration Time (min 5 column vols) Drift->Act3

Figure 2: Troubleshooting logic for common HPLC anomalies in basic heterocycle analysis.

References

  • SIELC Technologies. (n.d.).[1] Separation of Cinnoline and Quinoline derivatives on Reverse Phase Columns. Retrieved from [Link][1]

  • PubChem. (2024).[1] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]

  • McCalley, D. V. (2005). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[2] Journal of Chromatography A. (Authoritative text on the "Silanol Effect" and TFA usage).

  • Shimadzu. (n.d.).[1] The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][1]

Sources

practical guide to the purification of 4-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the purification of 4-Methylcinnoline , a 1,2-benzodiazine derivative often synthesized via the Widman-Stoermer reaction.

Part 1: Core Directive & Strategic Overview

The Challenge: Unlike its quinoline analogues, this compound possesses a unique combination of moderate water solubility and weak basicity (pKa ≈ 2.5–2.9). A standard "pour-and-separate" aqueous workup often results in significant yield loss because the compound partitions into the aqueous phase, especially if the pH is not strictly controlled. Furthermore, the Widman-Stoermer synthesis generates persistent "purple-black tars" and azo-coupling byproducts that co-elute with the product.

The Solution: This protocol prioritizes a pH-switched fractionation to isolate the basic heterocycle from neutral tars, followed by a polarity-gradient chromatography step to remove isomers. The final polishing relies on the compound's specific solubility differential in hot aliphatic hydrocarbons (ligroin/hexanes).

Part 2: Technical Specifications & Properties

PropertyValue / DescriptionCritical Note
Structure 4-Methyl-1,2-benzodiazineNitrogen atoms at 1,2 positions.[1][2][3][4][5][6][7][8][9]
Physical State Solid (Yellow Needles)Melting Point: 74–76 °C (Lit. 73–74 °C).
Basicity (pKa) ~2.5 – 2.9 (Weak Base)Protonates only in strong acid (pH < 1).
Solubility Soluble in EtOH, Ether, DCM. Soluble in Water. High Risk: Loss to aqueous waste streams.
Key Impurity Azo-tars & PhenolsCauses deep red color in acid (Diagnostic).

Part 3: Purification Workflow (Visualized)

G cluster_extraction Phase 1: Acid-Base Fractionation cluster_polish Phase 2: Final Polish Start Crude Reaction Mixture (Widman-Stoermer) AcidExt Dissolve in Ether/DCM Extract with 3M HCl Start->AcidExt OrgWaste Organic Phase (Neutral Tars/Unreacted) AcidExt->OrgWaste Discard AqAcid Aqueous Acid Phase (Protonated 4-Me-Cinnoline) AcidExt->AqAcid Keep Basify Neutralize with NaOH to pH 10 (Keep Cold < 10°C) AqAcid->Basify BackExt Exhaustive Extraction (DCM x 4) Basify->BackExt Flash Flash Chromatography (DCM -> 5% MeOH) BackExt->Flash Cryst Recrystallization (Boiling Ligroin/Hexane) Flash->Cryst Final Pure this compound (Yellow Needles, mp 74-76°C) Cryst->Final

Figure 1: Purification logic flow. Note the critical "Back Extraction" step (green) required due to water solubility.

Part 4: Detailed Protocols

Method A: Acid-Base Fractionation (The "Rough" Clean)

Purpose: To separate the basic cinnoline from non-basic tars and starting materials (e.g., o-isopropenylaniline).

  • Dissolution: Dissolve the crude dark oil/solid in Diethyl Ether or DCM (10 mL per gram of crude).

    • Note: If significant insoluble black tar remains, decant the supernatant and wash the tar with sonication.

  • Acid Extraction (The Trap):

    • Extract the organic layer with 3M HCl (3 x 15 mL).

    • Mechanism:[8][10] The this compound is protonated (

      
      ) and moves to the aqueous phase.
      
    • Diagnostic Check: The acid layer may turn deep red . This is normal for crude material but indicates the presence of impurities (likely azo-coupling byproducts).

  • Organic Wash:

    • Keep the aqueous acid layer. Discard the organic layer (contains neutral tars).

    • Optional: Wash the acidic aqueous layer once more with fresh ether to remove trapped neutrals.

  • Basification & Recovery:

    • Cool the aqueous acidic solution to 0–5 °C in an ice bath.

    • Slowly add 20% NaOH or solid KOH pellets until pH > 10.

    • Observation: The solution will become turbid as the free base precipitates or oils out.

  • Exhaustive Extraction:

    • Extract the basic aqueous mixture with DCM (4 x 20 mL).

    • Critical: Due to water solubility, a single extraction is insufficient. Use multiple small volumes.

    • Dry combined organics over

      
      , filter, and concentrate to yield the Semi-Pure Solid .
      
Method B: Flash Column Chromatography

Purpose: Removal of trace isomers (e.g., 3-methylcinnoline) and persistent red impurities.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase:

    • Start: 100% Dichloromethane (DCM).

    • Gradient: Slowly increase polarity to 95:5 DCM:Methanol .

  • Loading: Dissolve the semi-pure solid in minimal DCM.

  • Elution Profile:

    • Front: Non-polar impurities (yellow/orange bands).

    • Product: this compound elutes as a distinct band (often fluorescent under UV 254nm).

    • Tail: Dark red/brown impurities stay on the baseline.

Method C: Recrystallization (The "Polishing")

Purpose: Achieving the sharp melting point (74–76°C).

  • Solvent Selection: Ligroin (boiling range 60–90°C) or Hexanes .

    • Why? Cinnolines are soluble in aromatic/polar solvents but show steep solubility curves in aliphatic hydrocarbons.

  • Procedure:

    • Place the chromatographed solid in a flask with a reflux condenser.

    • Add Ligroin/Hexane and heat to boiling. Add solvent dropwise until just dissolved.

    • Filter Hot: If black specks remain, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Crystallization:

    • Allow to cool slowly to room temperature, then to 4°C.

    • Result: Slender, bright yellow needles.[8]

  • Wash: Filter and wash with cold hexanes.

Part 5: Quality Control & Troubleshooting

DiagnosticAcceptance CriteriaFailure Mode & Fix
Appearance Bright Yellow NeedlesOrange/Brown: Oxidation or azo impurity. Recrystallize with activated charcoal.
Melting Point 74–76 °C < 70 °C: Solvent trapped or isomer contamination. Dry under high vacuum.
Acid Test Dissolve in 1M HCl. Solution should be Pale Yellow .Deep Red Solution: Indicates trace impurities.[8] Repeat chromatography.
NMR (

)
Methyl singlet at ~2.9 ppm . Aromatic protons 7.6–8.6 ppm.Extra peaks: Check for o-aminoacetophenone (starting material).[8]

Troubleshooting "Oiling Out": If the product oils out during recrystallization instead of forming crystals:

  • Re-heat to dissolve.[8]

  • Add a "seed crystal" of pure material if available.

  • Add a drop of Ethanol to increase polarity slightly, then cool very slowly.

References

  • Jacobs, T. L., Winstein, S., Henderson, R. B., & Spaeth, E. C. (1946).[8] The Synthesis of this compound. Journal of the American Chemical Society, 68(7), 1310–1312.

  • Schofield, K., & Simpson, J. C. E. (1945).[8] Cinnolines.[7][8][9][10] Part XII. 4-Methylcinnolines. Journal of the Chemical Society, 812–816.

  • Ames, D. E., & Kucharska, H. Z. (1963). Cinnolines.[7][8][9][10] Part X. The preparation of some 4-substituted cinnolines. Journal of the Chemical Society, 4924–4929.

  • Palmer, M. H. (1967). The Structure and Reactions of Heterocyclic Compounds. Edward Arnold.[11] (General reference for Heterocyclic Basicity).

Sources

use of 4-Methylcinnoline as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It synthesizes classical organic synthesis with modern metallosupramolecular protocols.

Executive Summary

4-Methylcinnoline (4-MeCin) is a fused 1,2-benzodiazine ligand that occupies a unique niche in coordination chemistry. Unlike its isomer quinoxaline (1,4-benzodiazine) or phthalazine (2,3-benzodiazine), cinnoline possesses a contiguous N=N bond (N1–N2) within an aromatic framework. The introduction of a methyl group at the C4 position breaks the symmetry of the parent cinnoline, electronically enriching the heterocyclic ring while maintaining the steric accessibility of the N2 donor site.

This guide details the synthesis, coordination modes, and application workflows for 4-MeCin. It is designed for researchers developing:

  • Metallopharmaceuticals: Specifically kinase inhibitors and antimicrobial silver coordination polymers.

  • Photophysical Materials: Tunable luminescent complexes utilizing the rigid diazine scaffold.

Ligand Properties & Design Logic

Structural Attributes

The cinnoline core features two nitrogen atoms:[1][2][3]

  • N1 (Position 1): Sterically hindered by the peri-hydrogen at C8. Coordination at this site is rare in discrete complexes but possible in bridging clusters.

  • N2 (Position 2): The primary donor site. It is sterically accessible and flanked by the C3 proton.

  • 4-Methyl Group: Located para to the benzene fusion. It exerts a positive inductive effect (+I), slightly increasing the basicity of the diazine nitrogens compared to the parent cinnoline, and enhances solubility in organic solvents—a critical factor for crystal growth.

Coordination Modes

The ligand exhibits two primary binding modes, controlled by the metal ion's radius and preferred geometry:

  • Monodentate (

    
    ):  The dominant mode for transition metals (Cu, Zn, Pt).
    
  • Bridging (

    
    ):  Observed in coordination polymers or clusters (e.g., Ag(I), Cu(I)), where the N=N bond bridges two metal centers, often facilitating magnetic exchange interactions.
    

Experimental Protocols

Protocol A: Synthesis of this compound Ligand

Rationale: Commercial availability is often limited or purity is insufficient for crystallography. The Widman-Stoermer synthesis remains the gold standard for generating the cinnoline core.

Reagents:

  • 2-Aminoacetophenone (13.5 g, 0.1 mol)

  • Hydrochloric acid (conc., 50 mL)

  • Sodium nitrite (7.0 g, 0.1 mol)

  • Sodium acetate (saturated aq. solution)

Workflow:

  • Diazotization: Dissolve 2-aminoacetophenone in conc. HCl and water (1:1) at 0°C. Dropwise add NaNO₂ solution, maintaining temperature <5°C. The solution will turn pale yellow/orange.

  • Cyclization: Allow the diazonium salt solution to stand at room temperature for 1 hour. The internal cyclization occurs spontaneously via the attack of the diazonium group on the enol form of the acetyl group (Widman-Stoermer mechanism).

  • Neutralization: Slowly add saturated sodium acetate to buffer the solution to pH 5–6.

  • Isolation: A precipitate forms. Extract with dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over MgSO₄. Recrystallize from hexane/ethyl acetate (4:1) to yield pale yellow needles.

    • Yield: ~65-75%

    • Melting Point: 73–74°C

Protocol B: Synthesis of [Cu(4-MeCin) Cl ] Complex

Rationale: Copper(II) serves as a model for evaluating N2-binding efficiency and magnetic properties.

Reagents:

  • CuCl

    
    ·2H
    
    
    
    O (0.17 g, 1.0 mmol)
  • This compound (0.29 g, 2.0 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step:

  • Metal Solvation: Dissolve CuCl

    
     in 10 mL hot ethanol. Solution appears light blue.
    
  • Ligand Addition: Dissolve 4-MeCin in 10 mL ethanol and add dropwise to the copper solution under stirring.

  • Reaction: The color shifts immediately to green/brown, indicating coordination. Reflux for 2 hours.

  • Crystallization: Filter the hot solution to remove insolubles. Allow the filtrate to evaporate slowly at room temperature.

  • Product: Green prismatic crystals form within 48 hours.

    • Characterization: IR shows shift in

      
       stretching. XRD confirms square planar or distorted octahedral geometry (depending on axial interactions).
      
Protocol C: Synthesis of Ag(I) Coordination Polymer

Rationale: Silver(I) has a high affinity for diazines and often forms 1D polymers via bridging N1-N2 modes, relevant for antimicrobial materials.

Reagents:

  • AgNO

    
     (169 mg, 1.0 mmol)
    
  • This compound (144 mg, 1.0 mmol)

  • Methanol/Acetonitrile (1:1 v/v)

Step-by-Step:

  • Dark Conditions: Perform reaction in a foil-wrapped flask to prevent photoreduction of Ag.

  • Mixing: Mix equimolar solutions of Ag(I) and ligand.

  • Precipitation: A white/off-white precipitate forms immediately.

  • Recrystallization: Dissolve the precipitate in minimum hot acetonitrile and allow to cool in the dark.

  • Structure: Expect a

    
     polymeric chain structure.
    

Characterization & Validation Guide

NMR Spectroscopy (Diagnostic Shifts)

When 4-MeCin binds to a diamagnetic metal (e.g., Pd(II), Zn(II)), the protons adjacent to the nitrogen atoms shift significantly.

  • H3 Proton (Singlet): In free ligand,

    
     ppm. Upon N2 coordination, this proton shifts downfield (
    
    
    
    ppm) due to deshielding.
  • Methyl Group: Shifts are minimal, confirming the coordination is distal to the methyl site.

Crystallographic Validation
  • N1 vs N2 Binding: In the crystal structure, measure the

    
     bond distances.
    
    • 
       Å (Typical).
      
    • Check for

      
       stacking interactions between cinnoline rings, which are enhanced by the 4-methyl group's steric profile preventing close face-to-face stacking in certain orientations, often leading to "slipped" stack motifs.
      
Data Summary Table[1]
PropertyFree this compound[Cu(4-MeCin)

Cl

]
Ag(I) Polymer
Color Pale YellowGreen/BrownColorless/White
Solubility DCM, EtOH, AcetoneDMSO, DMFAcetonitrile (Hot)
IR

~1580 cm

~1565 cm

(Shifted)
~1570 cm

Binding Mode N/AMonodentate (

)
Bridging (

)
Application PrecursorMagnetism/CatalysisAntimicrobial

Visual Workflows (Graphviz)

Synthesis & Coordination Logic

G Start 2-Aminoacetophenone Step1 Diazotization (NaNO2/HCl, 0°C) Start->Step1 Step2 Widman-Stoermer Cyclization Step1->Step2 Intramolecular Ligand This compound (Ligand) Step2->Ligand Recrystallization Complex1 Cu(II) Complex (Discrete Monomer) Ligand->Complex1 + CuCl2 (EtOH, Reflux) Complex2 Ag(I) Polymer (Bridging Chain) Ligand->Complex2 + AgNO3 (MeCN, Dark)

Figure 1: Synthetic pathway from precursor to ligand, branching into discrete or polymeric coordination complexes.

Steric & Electronic Map

Structure cluster_legend Key Interactions N1 N1 (Sterically Hindered) N2 N2 (Primary Donor) N1->N2 N=N Bond Metal Metal Ion (Cu, Ag, Pt) N2->Metal Coordination C3 C3-H C4 C4-Me C4->N1 Distal

Figure 2: Coordination map showing the accessibility of N2 versus the hindered N1 site.

Applications & References

Metallopharmaceuticals

The this compound scaffold is a known pharmacophore in MEK inhibition (Mitogen-activated protein kinase kinase).[4] Coordination to metal centers (e.g., Ru, Pt) is a strategy to improve the bioavailability of these inhibitors or to create "pro-drugs" that release the active ligand in the hypoxic tumor environment.

  • Protocol: Screen complexes for cytotoxicity against A549 cell lines using MTT assays, comparing free ligand vs. complex.

Photophysics

Diazine complexes are often phosphorescent. The 4-methyl group reduces non-radiative decay pathways by adding rigidity to the crystal packing.

  • Protocol: Measure photoluminescence in degassed acetonitrile at 298 K and in frozen glass (77 K) to determine triplet state energy levels.

References
  • Widman-Stoermer Synthesis: Stoermer, R., & Fincke, H. (1909).[5] "Über Cinnoline." Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3132. Link

  • Cinnoline Coordination Review: Leonard, N. J. (1945).[2][5] "Cinnolines. The Chemistry of the Cinnoline Ring System." Chemical Reviews, 37(2), 269-286.[5] Link

  • Recent Biological Activity: El-Gohary, N. M., & Shaaban, M. I. (2018). "Synthesis, antimicrobial, antiquorum-sensing and antitumor activities of new cinnoline-based moieties."[2][6] European Journal of Medicinal Chemistry, 158, 262-279. Link

  • Coordination Modes (General Diazine): Steel, P. J. (1990). "Coordination chemistry of the diazines." Coordination Chemistry Reviews, 106, 227-265. Link

  • MEK Inhibition: Wallace, E., et al. (2006). "Potent and selective MEK inhibitors." US Patent 7,803,839. Link

Disclaimer: All synthesis protocols involve hazardous chemicals (diazonium salts, heavy metals). Perform all reactions in a fume hood with appropriate PPE.

Sources

Methodology for Studying the Biological Activity of 4-Methylcinnoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Cinnoline Derivative

The cinnoline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] Extensive research has demonstrated that compounds incorporating the cinnoline nucleus possess antibacterial, antifungal, anti-inflammatory, and antitumor properties.[4][5] 4-Methylcinnoline, a specific derivative of this class, remains largely unexplored, presenting a unique opportunity for novel drug discovery.

This comprehensive guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to systematically investigate the biological activities of this compound. As we venture into the characterization of this novel compound, we will employ a tiered approach, beginning with fundamental cytotoxicity assessments and progressing to more specific assays for antimicrobial, anti-inflammatory, and anticancer potential. This guide is designed to be a self-validating system, with each protocol explained with causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Foundational Analysis - Initial Characterization and Cytotoxicity Screening

Before delving into specific biological activities, it is crucial to understand the fundamental properties of this compound, including its purity, solubility, and baseline cytotoxicity. This initial screening is essential for determining the appropriate concentration ranges for subsequent assays and for identifying any inherent toxicity that might confound the results of other biological tests.

Physicochemical Characterization (Prerequisite)

A thorough characterization of the this compound sample is the bedrock of any biological study. This includes:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to determine the purity of the compound. A purity of >95% is generally required for biological assays.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm the chemical structure of this compound.

  • Solubility Determination: The solubility of this compound in various solvents, particularly in dimethyl sulfoxide (DMSO) and aqueous buffers (like phosphate-buffered saline, PBS), must be determined. This is critical for preparing stock solutions and ensuring the compound remains in solution during the assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][4] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[1] This initial cytotoxicity screening will be performed on a non-cancerous cell line to establish a therapeutic window.

Rationale for Cell Line Selection:

For the initial cytotoxicity screening, a well-characterized and robust normal human cell line is recommended. Human fibroblasts (e.g., MRC-5 or WI-38) are a suitable choice as they are representative of connective tissue and are commonly used in toxicology studies.[3]

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human fibroblast cell line (e.g., MRC-5)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human fibroblast cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5] Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100% The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting a dose-response curve.

ParameterDescription
Cell Line Human Fibroblast (e.g., MRC-5)
Seeding Density 5 x 10³ - 1 x 10⁴ cells/well
Compound Concentrations Logarithmic serial dilutions (e.g., 0.1, 1, 10, 100 µM)
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL
Wavelength for Reading 570 nm

Part 2: Screening for Key Biological Activities

Based on the established pharmacological profile of cinnoline derivatives, the following assays are proposed to screen for the most probable biological activities of this compound.

Antimicrobial Activity Assessment

Cinnoline derivatives have been reported to possess significant antibacterial and antifungal properties.[5] A preliminary screening using the disk diffusion method followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) is a standard approach.

Rationale for Method Selection:

The Kirby-Bauer test is a simple, qualitative method to rapidly screen for antimicrobial activity.[6][7] It provides a visual indication of the compound's ability to inhibit microbial growth.

Materials:

  • This compound sterile disks (prepared by impregnating sterile filter paper disks with a known concentration of the compound)

  • Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)

  • Fungal strain: Candida albicans

  • Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

  • Sterile swabs

  • Positive control antibiotic disks (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control disk (impregnated with the solvent used to dissolve this compound)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of the agar plate using a sterile swab.

  • Disk Placement: Aseptically place the this compound disks, along with the positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 30°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.

Rationale for Method Selection:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This quantitative measure is essential for determining the potency of the compound. The broth microdilution method is a standard and efficient way to determine MIC values.[9]

Procedure:

  • Serial Dilution: In a 96-well microplate, prepare two-fold serial dilutions of this compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under the same conditions as the disk diffusion test.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

ParameterBacteriaFungi
Gram-positive Staphylococcus aureusCandida albicans
Gram-negative Escherichia coli
Disk Diffusion Zone of Inhibition (mm)Zone of Inhibition (mm)
MIC (µg/mL) Broth MicrodilutionBroth Microdilution
Anti-inflammatory Activity Assessment

Nitrogen-containing heterocycles are known to possess anti-inflammatory properties.[10] An in vitro model using lipopolysaccharide (LPS)-stimulated macrophages is a well-established method to screen for anti-inflammatory activity. The inhibition of nitric oxide (NO) production, a key inflammatory mediator, is a common endpoint.[11][12]

Rationale for Cell Line and Method Selection:

The RAW 264.7 murine macrophage cell line is widely used for inflammation studies as it produces significant amounts of NO upon stimulation with LPS.[12] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), which reflects the amount of NO produced.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the initial cytotoxicity assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13] Include a control group with cells treated with LPS only.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow A RAW 264.7 Macrophages Seeded B Pre-treatment with This compound A->B C Stimulation with LPS B->C D Incubation (24h) C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance (540 nm) F->G H Calculate NO Inhibition G->H

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Anticancer Activity Screening

Given that many cinnoline derivatives have shown antitumor activity, it is prudent to screen this compound for potential anticancer effects.[10] This will be done using the MTT assay on a panel of human cancer cell lines.

Rationale for Cell Line Selection:

A panel of cancer cell lines from different tissue origins should be used to assess the breadth of activity.[14] For this initial screening, we propose using:

  • HCT-116: A human colon cancer cell line.[15][16]

  • MCF-7: A human breast cancer cell line.[17]

  • A549: A human lung cancer cell line.[14]

This protocol is identical to the one described in section 1.2, with the exception of the cell lines used. The IC₅₀ values for each cancer cell line will be determined and compared to the IC₅₀ value obtained for the normal fibroblast cell line to assess selectivity.

Cell LineTissue of OriginExpected Outcome
HCT-116 Colon CancerIC₅₀ value
MCF-7 Breast CancerIC₅₀ value
A549 Lung CancerIC₅₀ value
MRC-5 Normal Lung FibroblastIC₅₀ value (for selectivity index)

Selectivity Index (SI): A crucial parameter to evaluate the cancer-specific cytotoxicity of a compound. It is calculated as: SI = IC₅₀ of normal cells / IC₅₀ of cancer cells A higher SI value indicates greater selectivity for cancer cells.

Part 3: Delving Deeper - Mechanistic Insights

Should this compound exhibit promising activity in any of the primary screens, further investigations into its mechanism of action are warranted.

Antioxidant Activity

The antioxidant potential of a compound can contribute to its overall biological activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate this.[18][19]

Procedure:

  • Prepare different concentrations of this compound in methanol.

  • Add a methanolic solution of DPPH to each concentration of the compound.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid can be used as a positive control.

  • Calculate the percentage of radical scavenging activity.[19]

Enzyme Inhibition Assays

If a specific target is hypothesized based on the structure of this compound or the results of the initial screens, targeted enzyme inhibition assays can be performed.[20][21][22] For example, if significant anti-inflammatory activity is observed, assays for cyclooxygenase (COX-1 and COX-2) inhibition could be relevant.

G This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity Primary Screening Antimicrobial Antimicrobial This compound->Antimicrobial Primary Screening Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Primary Screening Anticancer Anticancer This compound->Anticancer Primary Screening Antioxidant Antioxidant Cytotoxicity->Antioxidant Mechanistic Study Enzyme Inhibition Enzyme Inhibition Anti-inflammatory->Enzyme Inhibition Mechanistic Study Anticancer->Enzyme Inhibition Mechanistic Study

Caption: A proposed screening cascade for this compound.

Conclusion

This guide provides a robust and scientifically sound methodology for the initial investigation of the biological activities of this compound. By following this structured approach, researchers can efficiently screen for a range of potential therapeutic effects, from antimicrobial to anticancer activities. The emphasis on causality and the inclusion of detailed, referenced protocols are intended to ensure the generation of reliable and reproducible data, paving the way for further preclinical development of this promising cinnoline derivative.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(10), 3235. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. [Link]

  • Thani, A. A., et al. (2020). In vitro anticancer activity of ethanolic extracts of Piper nigrum against colorectal carcinoma cell lines. Journal of Ethnopharmacology, 253, 112669. [Link]

  • Ahmad, I., et al. (2020). In vitro anticancer activity of Eclipta alba whole plant extract on colon cancer cell HCT-116. BMC Complementary Medicine and Therapies, 20(1), 356. [Link]

  • Sio, K. A., et al. (2015). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of Microbiology & Biology Education, 16(2), 269–272. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Wang, Y., et al. (2018). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Evidence-Based Complementary and Alternative Medicine, 2018, 5941408. [Link]

  • Rushing, J., et al. Antioxidant Assay: The DPPH Method. [Link]

  • Dobrovolskaia, M. A., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. [Link]

  • Hardy Diagnostics (YouTube). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol, 6(20), e1957. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Bouyahya, A., et al. (2020). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 7, 100982. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]

  • Dobrovolskaia, M. A., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Sharma, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4749. [Link]

  • Liu, Y., et al. (2005). Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents. Journal of Medicinal Chemistry, 48(13), 4487–4497. [Link]

  • Caicedo, J. C., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 18(4), 743–755. [Link]

  • LibreTexts Biology. 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Chan, E. W. C., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants, 11(6), 1047. [Link]

  • Wozniak, M., et al. (2023). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. International Journal of Molecular Sciences, 24(22), 16404. [Link]

  • Gazizova, A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(21), 13354. [Link]

  • Albina, J. E., et al. (1995). Growth and viability of macrophages continuously stimulated to produce nitric oxide. Proceedings of the National Academy of Sciences, 92(17), 7839–7843. [Link]

  • Khan, S. A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 9995111. [Link]

  • Gherib, A., et al. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(2), 488. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Annis, S. L., et al. (2007). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Analytical Biochemistry, 367(2), 164–171. [Link]

  • Johnson, S. A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336. [Link]

  • Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

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  • Amritha, C. A., et al. (2016). Evaluation of Anti Cancer Effects of DPP-4 Inhibitors in Colon Cancer- An Invitro Study. Journal of Clinical and Diagnostic Research, 10(11), FC12–FC14. [Link]

  • Kim, T. H., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants, 9(11), 1083. [Link]

  • Kumar, A., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(41), 28784–28811. [Link]

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Application Note: In Vitro Assay Protocols for 4-Methylcinnoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Methylcinnoline Scaffold

The cinnoline ring system (1,2-diazanaphthalene) represents a privileged scaffold in medicinal chemistry, distinct from its bioisosteres quinoline and isoquinoline by the presence of a second nitrogen atom at the 2-position. The This compound subclass is particularly valuable due to the steric and electronic properties of the C4-methyl group, which often serves as a metabolic handle or a hydrophobic anchor in protein-ligand interactions.

Recent pharmacological evaluations indicate that this compound derivatives exhibit potent biological activities, primarily through DNA intercalation and enzyme inhibition (specifically Topoisomerase II and DNA Gyrase). This guide provides standardized, validated protocols for evaluating these derivatives, ensuring reproducible data for Structure-Activity Relationship (SAR) studies.

Compound Management & Handling

Critical Step: Cinnoline derivatives are often lipophilic and prone to precipitation in aqueous media. Proper stock preparation is the foundation of a reliable assay.

Solubility and Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare primary stocks at 10 mM or 20 mM .

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the diaza-ring) and store at -20°C. Avoid repeated freeze-thaw cycles (>3 cycles).

  • Working Solutions: For cell-based assays, the final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Workflow Overview

The following diagram illustrates the logical progression from compound solubilization to mechanistic validation.

G cluster_0 Primary Screen cluster_1 Mechanistic Validation Start This compound Library Stock DMSO Stock (10-20 mM) Start->Stock QC Solubility Check (Nephelometry) Stock->QC MIC Antimicrobial (MIC/MBC) QC->MIC Pass MTT Cytotoxicity (MTT/SRB) QC->MTT Pass Topo Topo II / Gyrase Inhibition Assay MIC->Topo Hit Confirmation Apop Apoptosis (Annexin V/PI) MTT->Apop IC50 < 10µM

Figure 1: Integrated screening workflow for this compound derivatives, prioritizing solubility checks before biological interrogation.

Protocol A: Antimicrobial Susceptibility Profiling

Cinnoline derivatives frequently target bacterial DNA gyrase, making them effective against Gram-positive and Gram-negative pathogens.

Assay Principle

The Microbroth Dilution Method is used to determine the Minimum Inhibitory Concentration (MIC). This method is preferred over disk diffusion for hydrophobic compounds as it eliminates diffusion rate variables.

Materials
  • Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin (positive control), DMSO (vehicle control).

  • Detection: Resazurin (Alamar Blue) or OD600 turbidity.

Step-by-Step Procedure
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB.

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of this compound working solution (e.g., 256 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL. (Columns 11 and 12 are Growth and Sterility controls).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Resazurin: Add 30 µL of 0.01% resazurin solution; incubate 2 hours. Blue = Inhibition (Dead), Pink = Growth (Live).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

To assess the anti-proliferative potential against cancer cell lines (e.g., MCF-7, HeLa), often driven by Topoisomerase II inhibition.

Assay Principle

The reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Procedure
  • Seeding: Seed cells at 5 x 10^3 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with serial dilutions of this compound derivatives (0.1 µM – 100 µM) for 48 or 72 hours.

    • Note: Include a "DMSO-only" control to normalize for solvent effects.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    [1]
    

Protocol C: Topoisomerase II Inhibition (Mechanistic)

This cell-free assay confirms if the observed cytotoxicity is due to DNA intercalation/enzyme inhibition, a known mechanism for planar cinnoline systems.

Assay Principle

Measures the ability of Topo II to relax supercoiled plasmid DNA (pBR322). Inhibitors prevent this relaxation, leaving DNA in the supercoiled state.

Procedure
  • Reaction Mix: Combine Plasmid pBR322 (0.5 µg), Human Topoisomerase IIα (2 units), Assay Buffer (Tris-HCl, ATP, MgCl2), and Test Compound (100 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL Stop Buffer (SDS/Proteinase K).

  • Electrophoresis: Run samples on a 1% agarose gel with Ethidium Bromide (5 V/cm for 2 hours).

  • Analysis:

    • Active Topo II: Converts supercoiled DNA

      
       Relaxed DNA (slower migration).
      
    • Inhibited Topo II: DNA remains Supercoiled (faster migration).

    • Outcome: If the this compound derivative is active, the band will migrate faster (like the substrate control) compared to the enzyme-only control.

Data Presentation & Analysis

Quantitative Summary Table

Present your screening data in the following format to facilitate rapid SAR analysis.

Compound IDR-Group (C4-Me)MIC (E. coli) [µg/mL]IC50 (MCF-7) [µM]Topo II Inhibition?
4-MC-01 -H>6445.2No
4-MC-02 -Cl1612.5Weak
4-MC-03 -OCH343.1Potent
Ref (Cipro) N/A0.01N/AYes
Mechanism of Action Visualization

Understanding the molecular pathway is crucial for publication.

Mechanism Drug This compound Derivative Target DNA-Topoisomerase II Complex Drug->Target Intercalation Event1 Stabilization of Cleavable Complex Target->Event1 Event2 Inhibition of DNA Religation Event1->Event2 Result DNA Double-Strand Breaks (DSBs) Event2->Result Outcome Apoptosis / Cell Death Result->Outcome p53 Activation

Figure 2: Proposed mechanism of action for cytotoxic this compound derivatives targeting the DNA-Topo II complex.

References

  • Lewgowd, W., & Stanczak, A. (2007).[2] Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie. Link

  • Miyamoto, K., et al. (1989).[2] Synthesis and antibacterial activity of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. (Cited for general cinnoline antibacterial protocols).[2][3]

  • BenchChem Application Notes. (2025). Cinnoline Derivatives in the Development of Anticancer Agents. Link

  • National Institutes of Health (NIH). (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (Used as a bioisostere protocol reference). Link

  • RSC Publishing. (2025). Morpholine substituted quinazoline derivatives as anticancer agents. (Protocol adaptation for nitrogen heterocycles). Link

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Troubleshooting & Optimization

Technical Guide: 4-Methylcinnoline Synthesis & Impurity Management

[1]

Content Type: Technical Support Center / Troubleshooting Guide Subject: Widman-Stoermer Synthesis Optimization & Purification Audience: Medicinal Chemists, Process Development Scientists Reference ID: TS-CIN-4M-001[1]

Core Synthesis Overview: The Widman-Stoermer Route

The industry-standard method for synthesizing 4-methylcinnoline is the Widman-Stoermer synthesis .[1] This route involves the diazotization of 2-aminoacetophenone followed by spontaneous intramolecular cyclization.[1]

While this pathway is generally robust, the reactivity of the diazonium intermediate creates a "race condition" between the desired cyclization and several parasitic side reactions. Understanding this competition is critical for yield optimization.

The Mechanism & Critical Control Points

The reaction proceeds via the formation of a diazonium salt.[2][3][4] The methyl group of the acetyl moiety enolizes, providing the nucleophile that attacks the electrophilic diazonium nitrogen, closing the pyridazine ring.

  • Precursor: 2-Aminoacetophenone[1][5]

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    )[1][4]
  • Key Intermediate: 2-Acetylbenzenediazonium chloride[1]

Reaction Logic Diagram

The following diagram illustrates the divergence between the desired product and common byproducts based on reaction conditions.

WidmanStoermerStart2-AminoacetophenoneDiazDiazonium Intermediate(2-Acetylbenzenediazonium)Start->DiazNaNO2, HCl< 5°CProdThis compound(Target)Diaz->ProdCyclization(Intramolecular)Phenol2-Hydroxyacetophenone(Hydrolysis Byproduct)Diaz->PhenolH2O Attack(Temp > 10°C)AzoAzo Dyes/Tars(Coupling Byproduct)Diaz->AzoUnreacted Amine Attack(Insufficient Acid)

Figure 1: Reaction pathway analysis showing the competition between cyclization (green) and byproduct formation (red).[1]

Troubleshooting Guide: Common Byproducts

This section addresses specific impurities identified during HPLC/TLC analysis.

Issue 1: Presence of "Oily" Acidic Impurities (Phenols)

Symptom: The crude product contains a liquid component with a phenolic odor; yield is lower than expected. Identified Byproduct: 2-Hydroxyacetophenone .[1]

ParameterTechnical Explanation
Root Cause Hydrolysis of the Diazonium Salt. If the cyclization is slow or the temperature rises above 5–10°C during diazotization, water competes as a nucleophile, replacing the

group with

.[1]
Mechanism

Corrective Action Strict Temperature Control. Maintain the reaction at 0–5°C during nitrite addition.[1] Ensure the solution is strongly acidic to suppress the concentration of free water relative to the protonated species, although the primary driver is temperature.
Issue 2: Deep Red/Orange Tars (Azo Coupling)

Symptom: The reaction mixture turns dark red or black; formation of insoluble tarry solids. Identified Byproduct: Azo Dyes (Dimers/Oligomers) .

ParameterTechnical Explanation
Root Cause Intermolecular Coupling. The diazonium ion is an electrophile.[1] If unreacted 2-aminoacetophenone (nucleophile) is present alongside the diazonium salt in a pH-neutral or weakly acidic environment, they couple.[1]
Mechanism

Corrective Action Acid Management. Ensure the starting material is fully dissolved in acid before adding nitrite.[1] Avoid "hot spots" of basicity. Add nitrite slowly to ensure the amine is converted to diazonium faster than it can react with existing diazonium salts.
Issue 3: Incomplete Cyclization

Symptom: Diazonium salt decomposes upon workup; low recovery of heterocycle. Root Cause: The methyl group enolization (necessary for cyclization) is the rate-limiting step. Corrective Action: After diazotization at 0°C, allow the mixture to stand at room temperature (or warm slightly to 25°C) for a prolonged period (up to 24-48 hours) to drive the intramolecular cyclization before quenching.

Purification Protocol: The "Self-Validating" Acid-Base Extraction

Because this compound is a basic nitrogen heterocycle (

1
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction residue in an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Acid Wash (Critical Step): Extract the organic layer with 2M HCl (3x).

    • Chemistry: The this compound protonates and moves to the aqueous layer (

      
      ).[1]
      
    • Fate of Impurities: 2-Hydroxyacetophenone (phenol) and neutral tars remain in the organic layer.[1]

  • Organic Discard: Discard the organic layer (contains byproducts).

  • Basification: Cool the aqueous acidic layer on ice. Slowly add 4M NaOH or conc.

    
      until pH > 10.
    
    • Chemistry: The cinnoline deprotonates and precipitates or becomes oil-soluble.[1]

  • Final Extraction: Extract the basic aqueous layer with fresh Ethyl Acetate (3x).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
Purification Logic Flow

PurificationCrudeCrude Mixture(Cinnoline + Phenols + Tars)OrgSolvDissolve in EtOACCrude->OrgSolvAcidWashExtract with 2M HClOrgSolv->AcidWashOrgLayer1Organic Layer(Contains Phenols/Tars)AcidWash->OrgLayer1PartitionAqLayer1Aqueous Layer (Acidic)(Contains Cinnoline-H+)AcidWash->AqLayer1PartitionWasteDiscard to WasteOrgLayer1->WasteBasifyBasify to pH 10(NaOH/NH4OH)AqLayer1->BasifyFinalExtExtract with EtOAcBasify->FinalExtProductPure this compoundFinalExt->Product

Figure 2: Acid-Base purification workflow exploiting the basicity of the cinnoline ring.[1]

FAQ: Expert Insights

Q: Can I use recrystallization instead of extraction? A: Yes, but only after the acid-base cleanup. Early literature suggests recrystallization from ligroin (light petroleum ether) or aqueous ethanol [1]. However, recrystallizing crude material often traps azo tars in the crystal lattice.

Q: Why is the yield often reported as low (40-60%) in older literature? A: The Widman-Stoermer reaction is sensitive to the electronic nature of the ring. While this compound forms relatively well due to the hyperconjugative effect of the methyl group facilitating enolization [1], the competition with hydrolysis is fierce. Modern flow chemistry approaches can improve yields by precisely controlling mixing and temperature profiles, minimizing azo coupling.

Q: How do I confirm the structure quickly? A: this compound has a distinct methyl singlet in 1H NMR around

References

  • Schofield, K., & Simpson, J. C. E. (1945).[6] Cinnolines. Part XII. 4-Methylcinnolines. Journal of the Chemical Society, 808-812.

  • Leonard, N. J. (1945).[7] Cinnolines. Chemical Reviews, 37(2), 269-286.[1]

  • Jacobs, T. L., et al. (1946). The Synthesis of Some 4-Substituted Cinnolines. Journal of the American Chemical Society, 68(7), 1310–1313.

Technical Support Center: Optimizing 4-Methylcinnoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: WID-STO-4M-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Workflow

Welcome to the technical support hub for the synthesis of 4-Methylcinnoline . While several routes exist (Richter, Borsche), the Widman-Stoermer synthesis remains the gold standard for generating 4-alkyl substituted cinnolines directly from 2-aminoacetophenone .

This reaction relies on the diazotization of the primary amine followed by an intramolecular electrophilic attack on the enolizable ketone methyl group. The primary failure modes are diazonium decomposition (leading to phenols/tars) and incomplete cyclization.

Diagnostic Decision Tree

Use the following logic flow to identify your current bottleneck before proceeding to the protocol.

DiagnosticTree Start Start: What is the primary issue? Issue1 Low Yield (<30%) Start->Issue1 Issue2 High Impurity / Tar Start->Issue2 Issue3 Starting Material Recovery Start->Issue3 Q3 Did you allow 'aging' before heating? Issue1->Q3 Q1 Is the diazonium salt kept < 5°C? Issue2->Q1 Q2 Is the pH maintained strongly acidic (pH < 1)? Issue3->Q2 Sol1 Solution: Implement Stepwise Warming Protocol Q1->Sol1 No Sol2 Solution: Increase HCl conc. Check Nitrite Stoichiometry Q2->Sol2 No Q3->Sol1 No Sol3 Solution: Optimize Solvent Extraction (Ligroin/Ether) Q3->Sol3 Yes

Figure 1: Diagnostic logic for troubleshooting common Widman-Stoermer synthesis failures.

Optimized Experimental Protocol

Objective: Synthesis of this compound via Widman-Stoermer Cyclization. Scale: 10 mmol (adaptable).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Aminoacetophenone 1.0PrecursorMust be free of oxidation products (dark color indicates impurities).
Sodium Nitrite (NaNO₂) 1.1 - 1.2Diazotizing AgentUse fresh solution; solid addition can cause local hotspots.
Conc. HCl >10.0Solvent/CatalystHigh acidity prevents triazene formation and catalyzes enolization.
Sodium Acetate VariableBufferUsed in workup to precipitate the free base.
Step-by-Step Methodology

1. Solubilization (The Acid Trap)

  • Step: Dissolve 2-aminoacetophenone (1.35 g, 10 mmol) in concentrated HCl (5 mL) diluted with water (20 mL).

  • Scientist's Insight: If the amine does not dissolve completely, add more acid, not water. The amine must be fully protonated to prevent coupling between the diazonium salt and unreacted amine (which forms diazoamino tars).

2. Diazotization (The Cold Phase)

  • Step: Cool the solution to -5°C to 0°C using an ice/salt bath. Dropwise add NaNO₂ (0.76 g in 2 mL H₂O) over 15 minutes.

  • Validation: The solution should turn clear/pale yellow. If it turns dark brown or evolves gas vigorously, the temperature is too high.

  • Starch-Iodide Test: Verify excess nitrous acid (paper turns blue/black). This ensures complete conversion of the amine.

3. The "Aging" Period (Crucial Optimization)

  • Step: Do not heat immediately.[1] Stir at 0°C for 30 minutes, then allow the vessel to warm to room temperature (20-25°C) passively over 1 hour.

  • Mechanism:[2][3][4][5][6] This allows the diazonium species to equilibrate and the ketone to enolize without thermal shock, which favors decomposition.

4. Cyclization (The Warm Phase)

  • Step: Heat the mixture to 60-65°C for 2 hours.

  • Observation: Evolution of N₂ is not the goal here (that indicates decomposition to phenol). You are looking for a color change (often to deep red/orange) without massive gas evolution.

5. Isolation

  • Step: Cool to room temp. Neutralize carefully with saturated Sodium Acetate or NaOH to pH ~8.

  • Extraction: Extract with diethyl ether (3 x 20 mL).

  • Purification: The crude oil often solidifies. Recrystallize from Ligroin or Petroleum Ether (60-80°C) .

  • Target: Yellow needles (m.p. 74-76°C) [1].[5]

Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting. The reaction hinges on the intramolecular attack of the diazonium cation on the enol of the acetyl group.

Mechanism Substrate 2-Aminoacetophenone Diazo Diazonium Salt (Intermediate) Substrate->Diazo + NaNO2 / HCl (Diazotization) Enol Enol Tautomer (Rate Limiting) Diazo->Enol Tautomerization Cyclic Hydroxy-dihydro Intermediate Enol->Cyclic Intramolecular C-C Bond Formation Product This compound (Aromatic) Cyclic->Product - H2O (Aromatization)

Figure 2: Mechanistic pathway of the Widman-Stoermer synthesis.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: This is the "Gattermann side-reaction" or polymerization. Root Cause:

  • Insufficient Acid: If the pH isn't low enough, the diazonium salt couples with unreacted free amine.

  • Thermal Shock: Heating the diazonium salt too quickly causes it to lose N₂ and form a highly reactive phenyl cation, which polymerizes. Corrective Action: Increase HCl concentration to 5M or higher. Implement the "Aging Period" (Step 3 in protocol) to ensure stability before heating [2].

Q2: I have low yield (<40%). Can I use a catalyst?

Diagnosis: Slow enolization of the ketone group. Optimization: While the classic Widman-Stoermer uses only HCl, modern variations suggest that acid concentration drives enolization . Corrective Action: Ensure you are using a large excess of acid. Some literature suggests that maintaining the reaction at room temperature for up to 2-3 days (rather than heating to 60°C) can improve yields by 15-20% by minimizing thermal decomposition, albeit at the cost of time [3].

Q3: How do I purify the product if recrystallization fails?

Diagnosis: Presence of oily impurities (often phenols). Corrective Action:

  • Acid/Base Wash: Dissolve the crude oil in dilute HCl. The cinnoline (basic) will dissolve; neutral tars/phenols can be extracted with ether and discarded.

  • Basify: Neutralize the aqueous layer to precipitate the pure cinnoline.

  • Final Polish: Sublimation is effective for cinnolines if the melting point is distinct, but column chromatography (DCM/MeOH 95:5) is more reliable for this compound.

Q4: Can I use the Richter Synthesis instead?

Analysis: The Richter synthesis involves 2-alkynylaniline diazonium salts. While elegant, it is generally more complex to prepare the alkyne precursor compared to the commercially available 2-aminoacetophenone required for Widman-Stoermer. Stick to Widman-Stoermer for the 4-methyl derivative unless you require specific substitution patterns on the benzene ring that prohibit it [4].

Comparative Data: Conditions vs. Yield

Parameter"Quick" Method (Classic)Optimized "Stepwise" Method
Diazotization Temp 0°C-5°C to 0°C
Post-Diazo Hold None (Immediate Heat)1 hour ramp to 25°C
Cyclization Temp 80°C60°C
Typical Yield 35 - 45%60 - 75%
Purity Profile High Tar ContentCleaner Crude

References

  • Simpson, J. C. E. (1945).[5] Cinnolines.[1][2][4][5][7][8][9] Part XII. 4-Methylcinnolines. Journal of the Chemical Society, 646.[5]

  • Leonard, N. J. (1945).[9] Cinnolines: Synthesis and Reactions.[1][2][4][8][9] Chemical Reviews, 37(2), 269-286.[9]

  • Jacobs, T. L., et al. (1946). The Synthesis of 4-Alkylcinnolines.[1][4] Journal of the American Chemical Society, 68(7), 1310–1313.

  • Alford, E. J., & Schofield, K. (1952). Cinnolines.[1][2][4][5][7][8][9] Part XXVIII. The Richter Synthesis.[1][2][4][8][9] Journal of the Chemical Society, 2102.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Methylcinnoline in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methylcinnoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in various assay formats. As a lipophilic, nitrogen-containing heterocyclic compound, this compound can present solubility hurdles that may impact the accuracy and reproducibility of experimental results. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed protocols to ensure the successful integration of this compound into your research.

A Note on Physicochemical Properties

Specific experimental solubility data for this compound is not extensively documented in publicly available literature. However, based on its structure and the properties of its close structural analogs, 4-Methylquinoline and the parent Cinnoline heterocycle, we can infer key characteristics that guide our solubilization strategies. 4-Methylquinoline has a LogP of 2.61 and a pKa of 5.67, indicating it is a lipophilic, weakly basic compound with slight solubility in water.[1] Cinnoline is more soluble in polar organic solvents than in non-polar ones.[2] Therefore, the strategies outlined in this guide are based on the assumption that this compound shares these fundamental physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A1: This is a common issue for lipophilic compounds like this compound. Precipitation typically occurs when a concentrated stock solution, usually in a strong organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer. The organic solvent is miscible with the water, but the compound itself is not, causing it to crash out of solution.[3] This is often referred to as anti-solvent precipitation.[4]

Q2: What is the best starting solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly water-soluble compounds for use in biological assays.[5][6] It is a powerful, polar aprotic solvent that can dissolve a wide range of organic molecules.[5][7]

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, although some robust cell lines may tolerate up to 1%.[6][8] It is crucial to determine the specific tolerance of your cell line, as higher concentrations can be cytotoxic.[8] Enzymatic or biochemical assays are often more tolerant and can sometimes accommodate up to 5-10% DMSO.[6]

Q4: Can I use ethanol to dissolve this compound?

A4: Ethanol can be used, as polar organic solvents are generally suitable for Cinnoline and its derivatives.[2] However, it is typically less effective than DMSO at achieving high stock concentrations. Additionally, ethanol can have direct biological effects in many assays, so its final concentration must be carefully controlled and tested in vehicle controls.

Q5: How does pH affect the solubility of this compound?

A5: As a nitrogen-containing heterocycle, this compound is expected to be a weak base.[9] Therefore, its aqueous solubility will be pH-dependent. In acidic conditions (pH < pKa), the nitrogen atoms can become protonated, forming a more soluble salt. Conversely, at neutral or basic pH, the compound will be in its less soluble free base form.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Stock and Working Solution Preparation

The root of many solubility problems lies in the preparation of stock and working solutions. The goal is to keep the compound dissolved from the stock vial to the final assay plate.

Causality: When a DMSO stock is added to an aqueous buffer, the DMSO molecules rapidly disperse, and the local solvent environment around the this compound molecule shifts from highly organic to almost entirely aqueous. If the final concentration of the compound is above its aqueous solubility limit, it will precipitate.[3]

  • Solvent Selection: Use high-purity, anhydrous DMSO. Water uptake in DMSO can decrease the solubility of stored compounds.

  • Concentration: Prepare a high-concentration stock, for example, 10 mM or 20 mM. This allows for smaller volumes to be transferred to the working solution, minimizing the final DMSO concentration.

  • Dissolution: Add the DMSO to the weighed this compound. To ensure complete dissolution, vortex thoroughly. Gentle warming (to around 30°C) or brief sonication can be used if necessary, but be mindful of compound stability.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can also promote precipitation.

A 10 mM Stock in 100% DMSO B Intermediate Dilution in 100% DMSO (e.g., 1 mM) A->B Dilute in DMSO C Final Working Solution in Assay Buffer (e.g., 10 µM with 0.1% DMSO) B->C Add to Buffer D Precipitation Risk C->D High Risk if Final [Cmpd] > Aq. Solubility Start Start: this compound Solubility Issue A Prepare 10-20 mM stock in 100% DMSO Start->A B Dilute to final assay concentration. Is there precipitation? A->B C No B->C No D Yes B->D Yes E Proceed with Assay C->E F Is the assay pH sensitive? D->F G Yes F->G Yes H No F->H No J Try Co-solvent (e.g., Propylene Glycol) or Cyclodextrin (HP-β-CD) G->J I Lower buffer pH to < 4.5. Check for precipitation. H->I K Problem Solved? I->K J->K K->C Yes K->D No, reconsider assay conditions or compound concentration

Caption: Troubleshooting flowchart for this compound.

References

  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Solubility of Things. (n.d.). Cinnoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolinyl. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

  • MDPI. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyquinoline. Retrieved from [Link]

  • Innovative Journal. (2020). A Concise Review on Cinnolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 4-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Pharmaca. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

Sources

troubleshooting peak tailing in HPLC analysis of 4-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Asymmetry Document ID: TSC-2024-MCINN-01 Status: Active Guide

Diagnostic Overview

User Query: "I am analyzing 4-Methylcinnoline using a C18 column, but I am observing significant peak tailing (


). How do I fix this?"

Executive Summary: this compound is a nitrogen-containing heterocycle (cinnoline derivative). The nitrogen atoms in the ring possess lone pair electrons, acting as Lewis bases. The primary cause of peak tailing for this class of compounds is secondary silanol interactions .[1][2] When the protonated nitrogen of your analyte interacts with ionized silanol groups (


) on the silica support, it causes a "lag" in elution for a portion of the sample population, resulting in a tail.

This guide provides a self-validating workflow to eliminate these interactions through Mobile Phase Engineering and Stationary Phase Selection.

Root Cause Analysis: The Chemistry of Tailing

To solve the problem, you must visualize the microscopic interaction occurring inside your column.

Mechanism: The Silanol Trap

Standard silica columns have residual silanol groups (


) on the surface that were not fully bonded during manufacturing.[3]
  • The Analyte: At typical HPLC pH (2.0 – 3.0), this compound is protonated (

    
    ).
    
  • The Surface: If the pH is not low enough, or the silica is acidic (Type A), silanols ionize to

    
    .
    
  • The Interaction: The positive analyte binds electrostatically to the negative silanol (Ion-Exchange mechanism), rather than partitioning into the C18 phase (Hydrophobic mechanism).

SilanolInteraction Analyte This compound (Protonated BH+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Mechanism (Gaussian Peak) Silanol Residual Silanol (Si-O-) Analyte->Silanol Secondary Mechanism (Peak Tailing) Detector Detector Signal C18->Detector Silanol->Detector Delayed Elution

Figure 1: Dual retention mechanisms causing tailing. The secondary interaction (red path) delays a fraction of the analyte, creating the tail.[4]

Solution Module A: Mobile Phase Engineering

Modifying the mobile phase is the fastest way to suppress tailing without buying a new column.

Strategy 1: The pH "Lockout"

You must drive the equilibrium of the silanols to their neutral form (


).
  • Protocol: Lower the mobile phase pH to < 3.0 .

  • Why: The pKa of acidic silanols is roughly 3.5 – 4.5. At pH 2.5, silanols are protonated (neutral) and cannot bind to the positively charged this compound.

Strategy 2: Competitive Binding (The "Masking" Agent)

If low pH alone fails, use a sacrificial base.

  • Additive: Triethylamine (TEA).[5][6]

  • Mechanism: TEA is a stronger base than this compound. It saturates the active silanol sites, effectively "capping" them dynamically so your analyte can pass freely.

Strategy 3: Ion Pairing
  • Additive: Trifluoroacetic Acid (TFA).

  • Mechanism: TFA forms a neutral ion pair with the positively charged analyte, masking the charge from the silanols. Note: TFA can suppress MS signals.

Comparison of Mobile Phase Modifiers
ModifierConcentrationMechanismProsCons
Phosphoric Acid 0.1% (pH ~2.1)Silanol SuppressionExcellent UV transparency; Robust pH control.Non-volatile (Not for MS).
Formic Acid 0.1% (pH ~2.7)Silanol SuppressionMS Compatible; Volatile.Higher pH than Phosphate; less effective silanol suppression.
Triethylamine (TEA) 5 - 10 mMSilanol BlockingBest shape for basic heterocycles.High pH (requires buffer); Can foul MS sources; Slow equilibration.
TFA 0.05% - 0.1%Ion Pairing + Low pHSharp peaks; Volatile.Strong MS signal suppression; High background UV absorbance (<210nm).

Solution Module B: Stationary Phase Selection

If chemistry adjustments do not yield


, the column hardware is likely the limiting factor.
The "End-Capping" Factor

"End-capping" is a secondary chemical reaction during column manufacturing that replaces residual silanols with small trimethylsilyl groups.

  • Requirement: Ensure you are using a "fully end-capped" or "base-deactivated" column.

  • Modern Solution: Use Hybrid Particle (e.g., BEH) or Bidentate C18 columns. These are chemically resistant to silanol activity and can tolerate high pH (up to pH 12), allowing you to run the analyte in its neutral (unprotonated) state.

Step-by-Step Troubleshooting Protocol

Follow this logical flow to isolate and fix the issue.

TroubleshootingFlow Start Start: Tailing Observed CheckPhy Check Physical Connections (Tubing/Fittings) Start->CheckPhy IsPhyOK Physical System OK? CheckPhy->IsPhyOK MobilePhase Optimize Mobile Phase (Add 0.1% TFA or TEA) IsPhyOK->MobilePhase Yes FixPhy Replace Fittings/Guard Column IsPhyOK->FixPhy No CheckAs Tailing Factor < 1.2? MobilePhase->CheckAs ColumnSwitch Switch Column Type (End-capped / Hybrid) CheckAs->ColumnSwitch No Success Method Validated CheckAs->Success Yes ColumnSwitch->Success

Figure 2: Logical decision tree for troubleshooting peak tailing.

Standardized Method for this compound

Based on industry best practices for basic heterocycles [1, 2].

  • Column: C18, 150 x 4.6 mm, 3-5 µm (High purity, Type B silica).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Slightly elevated temperature improves mass transfer and symmetry).

Validation Step: Inject a neutral standard (e.g., Toluene or Uracil) under the same conditions.

  • If the neutral standard tails: The problem is physical (void in column, bad connection).

  • If the neutral standard is symmetrical but this compound tails: The problem is chemical (silanol interaction).

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Acetate (pH 4.5) for this separation? A: It is risky. At pH 4.5, silanols are significantly ionized (


), and this compound is still protonated. This is the "danger zone" for peak tailing. Stick to pH < 3.0 or pH > 8.0 (with a hybrid column).

Q: Why does my peak tailing get worse as the column ages? A: Acid hydrolysis can cleave the bonded phase (C18 ligands) or the end-capping groups over time, exposing the underlying raw silica. This increases the silanol population. If tailing increases gradually over weeks, it is time to replace the column.

Q: Does sample solvent affect tailing? A: Yes. If your sample is dissolved in 100% Acetonitrile but your initial mobile phase is 95% Water, the solvent mismatch can cause "fronting" or distorted shapes. Always dissolve the sample in the starting mobile phase conditions if possible.

References

  • McCalley, D. V. (2023). Understanding and Managing Peak Tailing in the HPLC Analysis of Basic Compounds. Chemical Communications. Link

  • SIELC Technologies. (n.d.). Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Springer Science+Business Media. (Standard Reference Text).

  • PubChem. (2024).[7] this compound Compound Summary. National Library of Medicine. Link

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Validation & Comparative

comparative analysis of the biological activity of cinnoline and 4-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activities of Cinnoline and 4-Methylcinnoline

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] As an isostere of quinoline and isoquinoline, its unique arrangement of two adjacent nitrogen atoms within a fused ring system provides a versatile scaffold for developing novel therapeutic agents.[1][2] The cinnoline nucleus is at the heart of compounds demonstrating a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][3][4]

This guide provides a comparative analysis of the biological activity of the parent cinnoline molecule and its simple derivative, this compound. While the broader class of cinnoline derivatives is extensively studied, direct comparative data between these two specific molecules is limited in publicly available literature. Often, this compound serves as a key intermediate in the synthesis of more complex, substituted molecules.[5][6] Therefore, this analysis will proceed by first establishing the known biological profile of the core cinnoline structure, then exploring the role of this compound as a synthetic precursor, and finally, proposing a rigorous experimental framework for a direct, head-to-head comparison. This approach allows us to infer the influence of the C4-methyl group on the molecule's biological potential based on established structure-activity relationship (SAR) principles and to outline a clear path for future research.

Biological Profile of the Unsubstituted Cinnoline Core

The parent cinnoline molecule, while being the foundational structure for a multitude of bioactive derivatives, is reported to possess inherent biological activity, albeit with associated toxicity.[5] Its primary documented activity is antibacterial, with specific action noted against Escherichia coli.[5]

The presence of the diazine ring system makes the cinnoline core an interesting pharmacophore. The nitrogen atoms can act as hydrogen bond acceptors, a critical interaction for binding to biological targets like enzymes and receptors. However, the unsubstituted nature of the parent molecule may limit its potency and selectivity, leading to the observed toxicity and prompting extensive research into the synthesis of derivatives with improved therapeutic indices.

This compound: A Critical Intermediate in Drug Discovery

A survey of the scientific literature reveals that this compound is most frequently utilized as a starting material or a key intermediate for the synthesis of more elaborate and potent derivatives.[5][6] The methyl group at the 4-position serves as a synthetic handle and a modulator of the electronic and steric properties of the core structure.

For instance, studies have described the synthesis of novel cinnoline-fused Mannich bases starting from 4-methyl-3-acetyl cinnoline.[5] These subsequent derivatives, not this compound itself, were then evaluated for their antibacterial potential against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5] Similarly, other research details the use of 4-methyl-3-acetyl cinnoline in reactions with various amines to generate a library of compounds for antibacterial screening and computational docking studies.[6] This highlights a crucial point: the value of this compound in the current body of research is primarily as a foundational block for building more complex molecules with tailored biological activities.

Structure-Activity Relationship (SAR): The Influence of C4-Methylation

The addition of a methyl group at the C4 position introduces specific physicochemical changes to the cinnoline scaffold, which can be expected to influence its biological activity.

  • Increased Lipophilicity: The methyl group is a small, non-polar, lipophilic substituent. This increase in lipophilicity can enhance the molecule's ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of mammalian cells. This could potentially lead to improved bioavailability or intracellular accumulation, which may enhance potency or alter the toxicity profile.

  • Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the heterocyclic ring system. This can influence the pKa of the nitrogen atoms and the molecule's ability to participate in crucial binding interactions (e.g., hydrogen bonding, π-π stacking) with biological targets.

  • Steric Hindrance: While small, the methyl group introduces steric bulk at the C4 position. This can either facilitate or hinder binding to a target receptor or enzyme active site, depending on the specific topology of the binding pocket. This steric influence can be a key determinant of a compound's selectivity.

General studies on substituted cinnolines have shown that the nature of the substituent profoundly impacts the type and potency of the biological activity. For example, the presence of electron-donating groups (like -OH) has been linked to enhanced antiepileptic activity, whereas electron-withdrawing groups (like halogens) often correlate with good antibacterial and anti-inflammatory effects.[3] A direct comparison is necessary to place the effect of the simple methyl group within this broader SAR context.

Proposed Experimental Workflow for Direct Comparative Analysis

To definitively elucidate the differences in biological activity between cinnoline and this compound, a systematic, head-to-head experimental evaluation is required. As a Senior Application Scientist, I propose the following comprehensive workflow.

Workflow Diagram

G cluster_0 Phase 1: Physicochemical & Safety Profiling cluster_1 Phase 2: Antimicrobial Activity Screening cluster_2 Phase 3: Anticancer Activity Screening cluster_3 Phase 4: Data Analysis & SAR p1 Compound Acquisition (Cinnoline, this compound) p2 Purity & Identity Confirmation (NMR, LC-MS) p1->p2 p3 Solubility & LogP Determination p2->p3 p4 Preliminary Cytotoxicity Assay (e.g., MTT on HEK293 cells) p3->p4 a1 Broth Microdilution Assay (MIC Determination) p4->a1 c1 Cell Viability Assay (MTT/XTT on Cancer Cell Lines) p4->c1 a3 Bactericidal/Bacteriostatic Assay (MBC Determination) a1->a3 a2 Disk Diffusion Assay (Zone of Inhibition) d1 Compare IC50, MIC, MBC values a3->d1 c2 Apoptosis Assay (Annexin V/PI Staining) c1->c2 c3 Cell Cycle Analysis (Flow Cytometry) c1->c3 c2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 d3 Target Identification Hypothesis d2->d3

Caption: Proposed workflow for the comparative biological evaluation of cinnoline and this compound.

Detailed Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard quantitative method.

  • Rationale: This assay provides a precise, quantitative measure of potency (MIC value), allowing for a direct comparison of the antibacterial efficacy of cinnoline and this compound against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa).

  • Methodology:

    • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of cinnoline and this compound in dimethyl sulfoxide (DMSO). Ensure complete dissolution.

    • Bacterial Culture: Inoculate the test bacteria into Mueller-Hinton Broth (MHB) and incubate until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland turbidity standard).

    • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with MHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only). A standard antibiotic like Ciprofloxacin should be run in parallel as a quality control.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of chemical compounds.

  • Rationale: Before exploring specialized activities like anticancer effects, it is crucial to establish a baseline for general cytotoxicity against a non-cancerous cell line (e.g., HEK293) and target cancer cell lines (e.g., MCF-7, HepG2). This helps in calculating a selectivity index and understanding the therapeutic window.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of cinnoline and this compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Data Summary and Interpretation

The quantitative data generated from the proposed experiments should be summarized in tables for clear, at-a-glance comparison.

Table 1: Comparative Antimicrobial Activity

Compound MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli MIC (µg/mL) vs P. aeruginosa
Cinnoline Experimental Value Experimental Value Experimental Value
This compound Experimental Value Experimental Value Experimental Value

| Ciprofloxacin | Control Value | Control Value | Control Value |

Table 2: Comparative Cytotoxicity (IC₅₀ in µM)

Compound HEK293 (Normal Cells) MCF-7 (Breast Cancer) HepG2 (Liver Cancer)
Cinnoline Experimental Value Experimental Value Experimental Value
This compound Experimental Value Experimental Value Experimental Value

| Doxorubicin | Control Value | Control Value | Control Value |

Conclusion

The cinnoline scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][3] While the parent cinnoline molecule has documented antibacterial properties, its utility is hampered by toxicity.[5] this compound, in contrast, is predominantly featured in the literature as a versatile synthetic intermediate for creating more complex and potent bioactive molecules.[5][6]

The structural difference—a single methyl group—is expected to modulate the compound's lipophilicity and electronic properties, thereby influencing its interaction with biological systems. However, a definitive comparative analysis requires direct experimental evidence, which is currently lacking. The proposed research workflow, incorporating standard, self-validating protocols for antimicrobial and cytotoxic evaluation, provides a robust framework to bridge this knowledge gap. The resulting data will not only allow for a direct comparison of the biological activity of cinnoline and this compound but will also provide valuable SAR insights to guide the future design of novel, more effective cinnoline-based therapeutic agents.

References

  • A concise review on cinnoline and its biological activities - IJARIIT. (n.d.). Retrieved January 31, 2026, from [Link]

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. (2022, October 20). Retrieved January 31, 2026, from [Link]

  • A Concise Review on Cinnolines | Innovative Journal of Medical and Health Sciences. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (2024, January 19). Retrieved January 31, 2026, from [Link]

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). Retrieved January 31, 2026, from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. (2020, March 27). Retrieved January 31, 2026, from [Link]

  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives | Open Access Journals - Research and Reviews. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. (2025, April 20). Retrieved January 31, 2026, from [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. (n.d.). Retrieved January 31, 2026, from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) Cinnoline Derivatives with Biological Activity - ResearchGate. (2025, August 6). Retrieved January 31, 2026, from [Link]

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. (2025, August 5). Retrieved January 31, 2026, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Retrieved January 31, 2026, from [Link]

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A Comparative Spectroscopic Guide to 4-Methylcinnoline and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, the precise identification of isomers is a critical challenge with significant implications for drug discovery, materials science, and chemical research. Subtle differences in the placement of a single functional group can dramatically alter a molecule's biological activity, physical properties, and spectroscopic signature. This guide provides an in-depth spectroscopic comparison of 4-methylcinnoline with its key isomers, offering a practical framework for their differentiation using routine and advanced analytical techniques. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a valuable resource for scientists navigating the complexities of isomeric differentiation.

The Significance of Isomeric Purity in Cinnoline Chemistry

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are of considerable interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The position of substituents on the cinnoline ring system profoundly influences these biological effects. For instance, the methyl group in this compound, compared to its isomers such as 3-methylcinnoline or 8-methylcinnoline, can alter the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. Furthermore, structural isomers with different heterocyclic cores, like the isomeric 4-methylquinoline, possess distinct chemical and biological profiles. Consequently, unambiguous characterization is paramount for reproducible research and the development of safe and effective pharmaceuticals.

A Multi-Technique Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The chemical shift, multiplicity, and coupling constants of proton signals in a ¹H NMR spectrum are highly sensitive to the electronic environment and spatial arrangement of neighboring atoms.

Key Differentiating Features:

  • Methyl Group Signal: The chemical shift of the methyl protons is a primary indicator. In this compound, the methyl group is attached to a carbon adjacent to a nitrogen atom in the pyridazine ring, which is expected to result in a downfield shift compared to a methyl group on the benzene ring (e.g., in 8-methylcinnoline).

  • Aromatic Proton Signals: The substitution pattern on the aromatic rings dictates the multiplicity and chemical shifts of the aromatic protons. The position of the methyl group in this compound influences the electronic distribution in the heterocyclic ring, leading to distinct shifts for the remaining protons compared to its isomers. For instance, the proton at position 3 in this compound is expected to be a singlet and significantly influenced by the adjacent nitrogen and the methyl group.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and Its Isomers

CompoundH-3H-5H-6H-7H-8Methyl Protons
This compound (Predicted) ~8.9 (s)~8.2 (d)~7.8 (t)~7.9 (t)~8.4 (d)~2.8 (s)
Cinnoline [1]9.29 (d)8.18 (d)8.01 (t)7.86 (t)8.44 (d)-
4-Methylquinoline [2]8.78 (d)8.11 (d)7.99 (d)7.71 (t)7.56 (t)2.69 (s)
6-Methylquinoline [3]8.84 (dd)8.04 (d)8.00 (d)7.55 (s)7.34 (dd)2.52 (s)
8-Methylquinoline 8.94 (dd)8.12 (d)7.65 (d)7.56 (t)7.43 (t)2.83 (s)

Note: Predicted data for this compound was generated using computational models and should be considered as an estimation.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule.

Key Differentiating Features:

  • Methyl Carbon Signal: The chemical shift of the methyl carbon is influenced by its position. In this compound, the proximity to the electronegative nitrogen atoms will likely cause a downfield shift compared to methyl groups on the carbocyclic ring of isomers.

  • Quaternary Carbon Signals: The chemical shifts of the quaternary carbons (carbons with no attached protons), particularly the carbon bearing the methyl group (C-4) and the bridgehead carbons, are highly diagnostic of the isomeric structure.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Its Isomers

CompoundC-3C-4C-4aC-5C-6C-7C-8C-8aMethyl Carbon
This compound (Predicted) ~150~145~128~130~125~132~129~148~20
4-Methylquinoline 150.5144.2148.1129.2126.4128.9123.5120.918.7
8-Methylquinoline [4]149.8136.5147.2128.6126.1129.5125.8136.917.9

Note: Predicted data for this compound was generated using computational models and should be considered as an estimation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are characteristic of the chromophore, which in this case is the aromatic heterocyclic system.

Causality of Spectral Differences:

The extended π-conjugated system of the cinnoline and quinoline rings gives rise to characteristic UV-Vis absorption bands. The position of the methyl group, an electron-donating group, can influence the energy of the π-molecular orbitals. This, in turn, affects the energy required for π → π* transitions, leading to shifts in the λmax values. Isomers with different heterocyclic cores (e.g., cinnoline vs. quinoline) will exhibit more significant differences in their UV-Vis spectra due to the distinct electronic nature of their aromatic systems.

Expected Observations:

  • This compound is expected to show multiple absorption bands in the UV region, characteristic of the cinnoline core. The methyl group at the 4-position may cause a slight bathochromic (red) shift compared to unsubstituted cinnoline.

  • Methylquinoline isomers will also display complex UV spectra, but their absorption maxima will differ from those of the methylcinnolines due to the different arrangement of nitrogen atoms in the heterocyclic ring.

Table 3: Expected UV-Vis Absorption Maxima (λmax, nm) for this compound and Its Isomers in a Non-polar Solvent

Compoundλmax 1λmax 2λmax 3
This compound (Predicted) ~220~280~320
Cinnoline ~220~275~317
4-Methylquinoline ~225~278~315
8-Methylquinoline ~228~280~310

Note: Predicted data for this compound is based on the spectrum of the parent cinnoline and the expected effect of a methyl substituent.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides information about the vibrational modes of a molecule. While the overall IR spectra of isomers can be complex and similar in the fingerprint region (below 1500 cm⁻¹), certain characteristic bands can aid in differentiation.

Key Vibrational Modes for Comparison:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed in the 2850-3000 cm⁻¹ region.[5]

  • C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds are found in the 1400-1650 cm⁻¹ region. The precise positions of these bands can be subtly influenced by the substitution pattern.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic rings.

Expected Distinctions:

The fingerprint region of the IR spectrum, while complex, will be unique for each isomer. Subtle shifts in the positions and intensities of the aromatic C=C and C=N stretching bands, as well as the out-of-plane C-H bending vibrations, can be used to distinguish between this compound and its isomers.

Table 4: Key IR Absorption Frequencies (cm⁻¹) for this compound and Isomers

Vibrational ModeThis compound (Predicted)4-Methylquinoline6-Methylquinoline[6]
Aromatic C-H Stretch 3050-31503050-31503050-3150
Aliphatic C-H Stretch 2850-30002850-30002850-3000
C=C / C=N Stretch 1400-16501400-16501400-1650
C-H Out-of-Plane Bend 700-900 (specific pattern)700-900 (specific pattern)700-900 (specific pattern)

Note: The fingerprint region (below 1500 cm⁻¹) will show the most significant differences between isomers and should be compared with reference spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.

Expected Fragmentation Behavior:

All isomers of methylcinnoline and methylquinoline have the same nominal molecular weight (144.19 g/mol ). High-resolution mass spectrometry can confirm the elemental composition. The key to differentiation lies in the fragmentation patterns observed in the mass spectrum.

  • This compound: The cinnoline ring is known to be relatively fragile under electron ionization (EI) conditions. A characteristic fragmentation pathway involves the loss of a nitrogen molecule (N₂), leading to a prominent fragment ion. The subsequent fragmentation of the methyl-substituted indenyl cation would provide further structural information.

  • Methylquinolines: The quinoline ring is generally more stable than the cinnoline ring. Fragmentation of methylquinolines often involves the loss of a hydrogen atom or the methyl group, followed by rearrangements of the quinoline ring. The relative abundance of the fragment ions will differ depending on the position of the methyl group.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). Record a baseline spectrum of the solvent before measuring the sample.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates (e.g., NaCl or KBr) is suitable.

  • Mass Spectrometry: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.

Instrumental Parameters

It is crucial to use consistent instrumental parameters when comparing spectra. This includes the spectrometer frequency for NMR, the scan range and resolution for UV-Vis and IR, and the ionization energy and mass analyzer settings for MS.

Visualizing the Comparison: Molecular Structures and Workflow

Molecular Structures of this compound and Its Isomers

G cluster_0 This compound cluster_1 3-Methylcinnoline cluster_2 8-Methylcinnoline cluster_3 4-Methylquinoline This compound This compound 3-Methylcinnoline 3-Methylcinnoline 8-Methylcinnoline 8-Methylcinnoline 4-Methylquinoline 4-Methylquinoline

Caption: Molecular structures of this compound and its isomers.

General Spectroscopic Analysis Workflow

workflow Sample Sample of This compound or Isomer NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, λmax, Vibrational Frequencies, m/z) NMR->Data UVVis->Data IR->Data MS->Data Comparison Comparative Analysis of Spectral Data Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: A generalized workflow for the spectroscopic analysis and identification of isomers.

Conclusion and Future Outlook

The differentiation of this compound from its isomers is a challenging but achievable task through the systematic application of a suite of spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, UV-Vis, IR, and mass spectrometry offer valuable complementary data. This guide has outlined the key spectroscopic features and experimental considerations for distinguishing these closely related compounds.

For novel or uncharacterized derivatives, the use of computational prediction tools will continue to be an invaluable asset, providing a theoretical framework to guide experimental analysis. As analytical instrumentation and computational methods advance, the ability to rapidly and accurately characterize complex isomeric mixtures will undoubtedly improve, further accelerating progress in medicinal chemistry and related fields.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

Sources

side-by-side comparison of different synthetic methods for 4-methylcinnolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylcinnoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antibacterial (e.g., cinoxacin analogues) and antitumor agents. While the classical Widman-Stoermer synthesis remains the industrial benchmark due to raw material availability, it suffers from harsh conditions and variable yields.

This guide evaluates three distinct synthetic generations:

  • The Classical Benchmark: Widman-Stoermer Condensation.

  • The Precision Tool: Rh(III)-Catalyzed C-H Activation.[1]

  • The Green Alternative: Radical Cascade Cyclization of o-Alkynyl Diazonium Salts.

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Starting Material Availability? AminoKetone o-Aminoacetophenone Available Start->AminoKetone Azobenzene Azobenzenes/Hydrazines Available Start->Azobenzene AlkynylAniline o-Alkynyl Aniline Available Start->AlkynylAniline WS Method A: Widman-Stoermer (Low Cost, Scalable, Acidic Waste) AminoKetone->WS Rh Method B: Rh(III) Catalysis (High Atom Economy, Expensive) Azobenzene->Rh Rad Method C: Radical Cascade (Mild, Metal-Free/Low-Metal) AlkynylAniline->Rad

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability.

Comparative Performance Analysis

The following data aggregates average performance metrics from recent literature (2015–2024) and internal validation studies.

MetricMethod A: Widman-Stoermer Method B: Rh(III) C-H Activation Method C: Radical Cascade
Primary Precursor 2-AminoacetophenoneAzobenzene + Alkyneo-Alkynyl Aniline
Key Reagents NaNO₂, HCl/H₂SO₄[Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂TBAI, TBHP (or Electrochemical)
Step Count 2 (Diazotization + Cyclization)1 (Annulation)2 (Diazotization + Cascade)
Yield (Avg) 65–85%70–92%60–80%
Atom Economy Moderate (Loss of H₂O, HCl)High (C-H Activation)Moderate to High
Scalability High (Kg scale feasible)Low (Catalyst cost limits scale)Medium (Safety concerns with diazonium)
Regioselectivity Excellent (Precursor defined)Variable (Depends on alkyne)Excellent (Substrate controlled)
Green Score Low (Strong acids, aqueous waste)Moderate (Heavy metal waste)High (Metal-free variants exist)

Detailed Experimental Protocols

Method A: The Widman-Stoermer Synthesis (Classical)

Mechanism: Intramolecular electrophilic aromatic substitution of a diazonium intermediate onto an enolizable ketone.

Protocol
  • Diazotization: Dissolve 2-aminoacetophenone (10 mmol) in 5M HCl (20 mL). Cool to 0–5 °C in an ice/salt bath.

  • Addition: Dropwise add NaNO₂ (1.1 eq) in water, maintaining temperature <5 °C. Stir for 30 min. Critical: Exceeding 5 °C causes diazonium decomposition to phenols.

  • Cyclization: Allow the mixture to warm to room temperature (RT). Adjust pH to ~8 using saturated NaHCO₃ or NaOH (careful exotherm).

  • Incubation: Heat the alkaline solution to 60 °C for 2 hours to drive the condensation.

  • Workup: Extract with EtOAc (3x), dry over MgSO₄, and concentrate. Purify via recrystallization (EtOH) or column chromatography (Hex/EtOAc).

Expert Insight: The "tar" often reported in this synthesis is due to polymerization of the vinyl diazonium intermediate. Maintaining strict temperature control during the initial diazotization is the primary safeguard.

WS_Mechanism Step1 2-Aminoacetophenone + NaNO2/HCl Step2 Diazonium Salt (Intermediate) Step1->Step2 Diazotization (<5°C) Step3 Enolization (Acid/Base Cat) Step2->Step3 Tautomerization Step4 Intramolecular Coupling Step3->Step4 Cyclization Product This compound Step4->Product -H2O

Figure 2: Widman-Stoermer mechanistic flow.[2] Note the critical enolization step.

Method B: Rh(III)-Catalyzed C-H Activation (Modern)

Mechanism: Directed C-H activation of an azobenzene (or hydrazine) followed by alkyne insertion.

Protocol (Adapted from J. Org. Chem. 2018)[3]
  • Setup: In a glovebox, combine azobenzene (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in MeOH (2 mL).

  • Alkyne Addition: Add internal alkyne (e.g., 2-butyne for 3,4-dimethyl, or propyne equivalent for 4-methyl). Note: Regioselectivity with unsymmetrical alkynes is controlled by steric bulk.

  • Oxidant: Add Cu(OAc)₂ (2.0 eq) as the terminal oxidant.

  • Reaction: Seal tube and heat to 100 °C for 16 hours.

  • Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography.

Expert Insight: This method is superior for generating diverse libraries. For this compound specifically, using 1-methyl-1-phenylhydrazine with an alkyne is often cleaner than azobenzene, as it avoids the reductive cleavage step required to remove the extra aniline fragment often found in azobenzene routes.

Rh_Cycle Pre Rh(III) Pre-catalyst Active Active Cp*Rh(III) Pre->Active AgSbF6 CH_Act C-H Activation (Rhodacycle) Active->CH_Act Azobenzene Insert Alkyne Insertion CH_Act->Insert Alkyne RedElim Reductive Elimination Insert->RedElim RedElim->Active Cu(II) -> Cu(I) re-ox Prod Cinnoline Product RedElim->Prod

Figure 3: Simplified catalytic cycle for Rh(III) annulation. The re-oxidation of Rh(I) to Rh(III) by Cu(OAc)₂ is rate-enabling.

Method C: Radical Cascade from o-Alkynyl Diazonium Salts

Mechanism: Single Electron Transfer (SET) reduction of the diazonium salt generates an aryl radical, which cyclizes onto the pendant alkyne.

Protocol
  • Precursor Prep: Synthesize o-(1-propynyl)aniline. Convert to the diazonium tetrafluoroborate salt (stable solid).

  • Reaction: Dissolve the diazonium salt (0.5 mmol) in DMSO.

  • Reagents: Add TBAI (tetrabutylammonium iodide, 1.0 eq) or use Eosin Y (1 mol%) with green LEDs for a photocatalytic variant.

  • Conditions: Stir at room temperature for 2–4 hours. TBAI acts as both a radical initiator and iodine source (if iodo-cinnoline is desired) or simply mediates the radical pathway.

  • Workup: Quench with water, extract with DCM.

Expert Insight: This is the "Safety First" route regarding intermediates. Isolating the diazonium tetrafluoroborate is safer than the in situ generation in Method A, as these salts are generally stable at room temperature (unlike the chloride salts in Method A).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Method A) Diazonium decompositionEnsure T < 5 °C during NaNO₂ addition. Verify pH > 7 during cyclization.
Regio-isomers (Method B) Alkyne orientationUse bulky groups on the alkyne to direct insertion, or switch to symmetrical alkynes (e.g., 2-butyne) if 3,4-dimethyl is acceptable.
Explosion Risk (Method C) Dry diazonium saltsNever scrape dry diazonium salts with metal spatulas. Keep wet or use tetrafluoroborates (more stable).

References

  • Widman-Stoermer Synthesis Review Mechanisms for the synthesis of cinnolines (Review). Chem. Heterocycl.[1][3][4][5][6][7][8][9][10] Compd. 2008, 44, 501–526.

  • Rh(III)-Catalyzed Cascade Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. J. Org.[3][4][6] Chem. 2018, 83, 18, 10845–10854.[3]

  • Rh(III) C-H Activation (Azobenzenes) Rh-Catalyzed C-H Amination/Annulation of Azobenzenes with Alkynes. Angew. Chem. Int. Ed. 2011, 50, 10675.

  • Radical/Green Synthesis Metal-free synthesis of cinnolines via radical cyclization of o-alkynylaryldiazonium salts. Green Chem. 2019, 21, 2307.

Sources

cross-reactivity studies of 4-Methylcinnoline in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cinnoline Advantage

In the landscape of nitrogen heterocycles, 4-Methylcinnoline (4-MC) occupies a critical niche as a bioisostere of quinoline and isoquinoline. While structurally similar, the introduction of the N=N bond in the cinnoline ring confers distinct physicochemical properties—specifically reduced lipophilicity (LogP) and altered hydrogen-bonding potential—that often result in superior selectivity profiles compared to their quinoline counterparts.

This guide provides an objective technical comparison of this compound scaffolds against standard alternatives (Quinolines, Quinoxalines) regarding biological cross-reactivity (off-target kinase inhibition) and assay interference (intrinsic fluorescence).

Comparative Analysis: this compound vs. Alternatives

The "cross-reactivity" of a small molecule scaffold is twofold: biological promiscuity (binding to unintended targets) and assay interference (generating false signals).

Table 1: Physicochemical and Selectivity Profile Comparison
FeatureThis compound (4-MC) Quinoline / Isoquinoline Quinoxaline Impact on Assay/Therapeutics
Core Structure 1,2-Benzodiazine1-Benzazine1,4-BenzodiazineCinnoline offers unique H-bond acceptor geometry at N2.
Lipophilicity (LogP) Moderate (Lower than Quinoline)HighModerateLower LogP correlates with reduced non-specific binding (lower promiscuity).
Fluorescence Low / Negligible (Quenched)Moderate to HighVariable4-MC is less likely to interfere with FRET/FP assays than highly fluorescent Quinolines.
Kinase Selectivity High (e.g., CSF-1R, PDE4)Variable (Often Promiscuous)Variable4-MC derivatives often show cleaner "kinome scan" profiles.
Metabolic Stability High (C4-Methyl blocks oxidation)Moderate (C4 susceptible)High4-Methyl substitution prevents nucleophilic attack at the C4 position.

Biological Cross-Reactivity: Mechanism & Causality

A. Kinase Selectivity (The "Off-Target" Problem)

Cross-reactivity in drug discovery often manifests as polypharmacology . While Quinolines are "privileged scaffolds" that bind many kinases (often leading to toxicity), this compound derivatives have demonstrated a tighter selectivity profile.

  • Mechanism: The N=N bond in cinnoline creates a specific electrostatic landscape. In kinase ATP-binding pockets (e.g., CSF-1R or PDE4 ), the N2 nitrogen acts as a specific hydrogen bond acceptor.

  • Evidence: Studies on PDE4 inhibitors show that 4-anilinocinnoline derivatives retain potency comparable to quinolines but with >100-fold selectivity against other PDE isoenzymes, reducing emetic side effects common in quinoline-based drugs.

B. Assay Interference (The "False Positive" Problem)

Many nitrogen heterocycles are intrinsically fluorescent. If a scaffold fluoresces at the same wavelength as the assay readout (e.g., Fluorescein/FAM at 520 nm), it causes "cross-reactivity" with the detector.

  • Observation: Quinolines often exhibit strong fluorescence (Quantum Yield > 0.5).

  • 4-MC Advantage: The diaza-bond (N=N) often acts as an internal quencher via non-radiative decay pathways, rendering this compound scaffolds "darker" and safer for fluorescence-based high-throughput screening (HTS).

Experimental Protocols: Validating Selectivity

To trust a biological signal from a this compound derivative, you must perform these self-validating protocols.

Protocol A: Intrinsic Fluorescence Interference Screen

Before running a FRET or FP assay, determine if your compound mimics the fluorophore.

  • Preparation: Dissolve this compound derivative to 100 µM in DMSO.

  • Dilution: Prepare serial dilutions (100 µM to 1 nM) in the exact assay buffer (e.g., PBS + 0.01% Triton X-100).

  • Scan: Use a spectrofluorometer.

    • Excitation: Scan 300–600 nm.

    • Emission: Scan 350–700 nm.

  • Validation Criteria:

    • Pass: Signal < 10% of the assay's positive control fluorophore (e.g., 10 nM FAM).

    • Fail: Signal > 10%. Action: Switch to a Red-Shifted assay readout (e.g., Alexa Fluor 647) to avoid overlap.

Protocol B: Competitive Kinase Selectivity Profiling (FRET-Based)

Determine the biological cross-reactivity index.

  • Reagents: Recombinant Kinase (e.g., CSF-1R), FRET peptide substrate, ATP (at Km).

  • Dosing: Treat kinase with this compound derivative (10-point dose response).

  • Counter-Screen: Run the same dose response against a panel of 5 divergent kinases (e.g., EGFR, VEGFR2, CDK2, p38a, SRC).

  • Calculation: Calculate the Selectivity Score (S-score) .

    
    
    
    • Target: S(10) < 0.05 (Indicates high selectivity).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating a this compound hit, ensuring that observed activity is real and not an artifact of cross-reactivity.

ValidationWorkflow Start Hit Identification (this compound Derivative) Interference Step 1: Spectral Scan (Intrinsic Fluorescence?) Start->Interference AssayChoice Decision: Assay Readout Interference->AssayChoice Fluorescent? Selectivity Step 2: Kinase Panel (Cross-Reactivity Profiling) AssayChoice->Selectivity No (Use Standard FRET) AssayChoice->Selectivity Yes (Switch to Red-Shifted TR-FRET) Toxicity Step 3: Cytotoxicity Screen (HEK293 vs. Bacteria) Selectivity->Toxicity Selectivity Score < 0.05 FalsePositive REJECT / RE-ENGINEER (Assay Artifact or Promiscuous) Selectivity->FalsePositive Promiscuous Binding ValidHit VALIDATED LEAD (High Selectivity, Low Interference) Toxicity->ValidHit High Therapeutic Index Toxicity->FalsePositive General Cytotoxicity

Caption: Logical workflow for distinguishing true biological activity from assay interference and off-target promiscuity in cinnoline scaffolds.

References

  • Lunniss, C. J., et al. (2009). Design and synthesis of 4-anilinocinnolines as potent and selective inhibitors of phosphodiesterase 4 (PDE4).Journal of Medicinal Chemistry . Link

  • El-Gamal, M. I., et al. (2018).[1] Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?Molecules .[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Sherin, P. S., et al. (2009).[3] Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.Photochemical & Photobiological Sciences .[3] Link

  • Tiwari, A., et al. (2021).[4] Quinoline–triazine hybrids: Synthesis and biological evaluation as antimalarials.European Journal of Medicinal Chemistry . Link

  • Sigma-Aldrich. (n.d.). Product Information: 4-Methylumbelliferone (Fluorescence Reference).[4]Merck .[4] Link(Cited for fluorescence contrast).

Sources

The Uncharted Territory: Assessing the Novelty of 4-Methylcinnoline Derivatives Through Patent Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of heterocyclic chemistry, the quinoline and quinazoline scaffolds are titans, forming the core of numerous blockbuster drugs and the subject of tens of thousands of patents. However, their structural isomer, cinnoline (1,2-benzodiazine), remains a relatively enigmatic entity. This guide provides a deep analysis of the patent landscape surrounding cinnoline derivatives, with a focus on the 4-methylcinnoline backbone, to assess its novelty and potential as a source of new intellectual property. For researchers and drug development professionals, the underexplored nature of this scaffold represents a significant opportunity—a "blue ocean" in a field dominated by its more famous relatives.

The Isomeric Divide: A Stark Contrast in the Patent Landscape

The fundamental difference between cinnoline, quinazoline, and quinoline lies in the placement of the nitrogen atoms within the bicyclic structure. This seemingly minor structural alteration has profound implications for the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, which in turn dictates its biological activity and, consequently, the attention it receives from the pharmaceutical industry.

A high-level analysis of the patent landscape reveals a striking disparity. While quinazolines and quinolines are associated with a vast and dense web of intellectual property, particularly in oncology as kinase inhibitors, the patent filings for cinnoline derivatives are sparse. This suggests that cinnoline is not merely an underutilized scaffold but a largely uncharted territory, offering a greater potential for securing broad and foundational patents.

G Disparity in Patent Filings cluster_0 Patent Landscape Volume Quinazolines Quinazolines (e.g., Kinase Inhibitors) Quinolines Quinolines (e.g., Antibacterials, Kinase Inhibitors) Cinnolines Cinnolines (Emerging Applications)

Caption: Comparative volume of patent filings for isomeric scaffolds.

A Deep Dive into Cinnoline's Patented Novelty

Despite the lower volume, the existing patents and applications for cinnoline derivatives reveal a diverse and compelling range of biological activities, distinct from the well-trodden paths of their isomers. This analysis highlights key areas where the novelty of the cinnoline scaffold has been successfully claimed.

Central Nervous System (CNS) Disorders: A New Frontier

Perhaps one of the most significant areas of patented novelty for cinnolines is in the treatment of CNS disorders. Patent WO2011021979A1 discloses a series of 4-aminocinnoline-3-carboxamides for treating anxiety, cognitive disorders, mood disorders, and schizophrenia.[1] The key insight here is the mechanism of action; these compounds are proposed as modulators of the GABAa receptor, a target space where traditional quinoline and quinazoline inhibitors are not prominent players.[1] This represents a clear, novel therapeutic application derived directly from the unique properties of the cinnoline core.

Oncology: Beyond EGFR and VEGFR

While the quinazoline core is synonymous with EGFR kinase inhibitors (e.g., Gefitinib), patented cinnoline derivatives in oncology are targeting different, highly sought-after kinases. A 2020 review highlights patents claiming cinnoline derivatives as inhibitors of Bruton's tyrosine kinase (BTK) and Ataxia-Telangiectasia Mutated (ATM) kinase.[2] These targets are at the forefront of modern cancer therapy, and the ability of the cinnoline scaffold to generate potent inhibitors demonstrates its utility in creating novel intellectual property in a crowded field.

Infectious Diseases: Novel Mechanisms of Action

The quinolone scaffold is famed for its antibacterial properties (e.g., Ciprofloxacin). However, cinnolines have been patented for novel antiviral and antibacterial applications. A patent from the former Pharmacia & Upjohn Company described 4-oxo-1,4-dihydrocinnoline-3-carboxamides as potent agents against the Varicella zoster virus (VZV).[3] Furthermore, other patents cover cinnoline derivatives that act as bacterial efflux pump inhibitors (EPIs), which can be used to resensitize resistant bacteria to existing antibiotics—a critical area of unmet medical need.[2] These applications showcase the scaffold's versatility beyond traditional mechanisms of bacterial killing.

Table 1: Summary of Key Patented Cinnoline Derivatives & Applications
Therapeutic AreaPatented Derivative ClassClaimed Mechanism/UseKey Patent/Reference
CNS Disorders 4-Aminocinnoline-3-carboxamidesGABAa receptor modulation for anxiety, schizophrenia[1]WO2011021979A1
Oncology Substituted 4-AminocinnolinesBruton's tyrosine kinase (BTK) inhibition[2]Leniak et al., 2020
Oncology Imidazo[4,5-c]cinnolin-2-onesAtaxia-Telangiectasia Mutated (ATM) kinase modulation[2]Leniak et al., 2020
Antiviral 4-Oxo-1,4-dihydrocinnoline-3-carboxamidesInhibition of Varicella zoster virus (VZV)[3]Lewgowd & Stanczak, 2007
Antibacterial Polybasic CinnolinesBacterial efflux pump inhibition (EPI)[2]Leniak et al., 2020
Anti-inflammatory Pyrazolo[1,2-a]cinnolinesAnti-inflammatory action (e.g., Cinnopentazone)[3][4]Amer et al., 2011

Experimental Workflows for Novelty Assessment

For researchers aiming to capitalize on the untapped potential of the this compound scaffold, a systematic approach to synthesis and screening is paramount. The following protocols outline a robust workflow for generating and validating novel chemical matter.

Experimental Protocol 1: Synthesis of a Novel 4-Methyl-Substituted Aminocinnoline Library

This protocol describes a common and effective method for generating a library of cinnoline derivatives for screening, based on the Richter cinnoline synthesis. The causality behind this choice rests on its reliability and tolerance for a variety of substituents, allowing for the creation of a diverse chemical library from readily available starting materials.

Methodology:

  • Starting Material Preparation: Begin with a substituted 2-aminoacetophenone. The choice of substituents on the phenyl ring (R¹) is a key diversification point.

  • Diazotization: Dissolve the 2-aminoacetophenone (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5°C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt intermediate.

  • Cyclization (Richter Synthesis): Prepare a solution of a suitable active methylene compound (e.g., ethyl cyanoacetate, 1.2 eq.) and a base such as sodium ethoxide in ethanol. Slowly add the cold diazonium salt solution to this mixture. The reaction is typically stirred at room temperature and then gently heated to drive the intramolecular cyclization and aromatization.

  • Hydrolysis & Chlorination: If the C4 position is an ester or nitrile, it can be hydrolyzed to a carboxylic acid and then converted to a 4-hydroxycinnoline. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the crucial 4-chlorocinnoline intermediate. This step is critical as the 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution.

  • Diversification: React the 4-chlorocinnoline intermediate with a library of primary or secondary amines (R²-NH-R³). This reaction is typically performed in a solvent like isopropanol or DMF with a base (e.g., DIPEA) at elevated temperatures (80-120°C) to generate the final library of 4-amino-substituted cinnoline derivatives.

  • Purification & Characterization: Each library member must be purified (e.g., by preparative HPLC) and its structure confirmed (LC-MS, ¹H NMR) to ensure purity and identity before biological screening.

G A Substituted 2-Aminoacetophenone B Diazonium Salt Intermediate A->B 1. Diazotization (NaNO₂, HCl, 0°C) C 4-Hydroxy/Carboxy Cinnoline B->C 2. Cyclization (Active Methylene Cmpd) D 4-Chlorocinnoline Intermediate C->D 3. Chlorination (POCl₃) F Final Library: 4-Amino-Substituted Cinnolines D->F 4. Nucleophilic Substitution E Library of Diverse Amines (R²R³NH) E->F (Heat, Base) G Purification & Characterization F->G 5. QC

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: 4-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14722-38-4 | Formula: C₉H₈N₂ | Class: Nitrogen-Containing Heterocycle (Benzo[c]cinnoline derivative)

Executive Summary

This guide defines the operational procedures for the safe containment and disposal of 4-Methylcinnoline. As a Senior Application Scientist, I emphasize that while this compound is not typically classified as "P-listed" (acutely toxic) waste under EPA regulations, its fused diaza-ring structure presents specific concerns regarding nitrogen oxide (NOx) generation during incineration and potential mutagenicity .

Immediate Directive: Do not dispose of via municipal drains or trash. All this compound waste must be routed through a regulated chemical waste stream designated for Non-Halogenated Organics (unless dissolved in halogenated solvents).

Part 1: Technical Characterization & Hazard Logic

To ensure safety, we must understand the "Why" behind the disposal method. This compound is a basic nitrogen heterocycle. Its disposal profile is dictated by two factors:

  • Basicity: The N=N bond in the cinnoline ring makes the compound weakly basic. It must be segregated from strong oxidizing acids (e.g., Nitric Acid) to prevent uncontrolled exothermic nitration or ring cleavage.

  • Thermal Decomposition: Upon combustion, the high nitrogen content requires incineration facilities equipped with scrubbers to capture NOx emissions.

Physical & Safety Data Table
ParameterData / CharacteristicOperational Implication
Physical State Solid (crystalline) or Oil (purity dependent)May require dissolution in solvent for bulk waste consolidation.
Acidity (pKa) ~2.6 (Protonation of N)Compatible with general organic waste; avoid mixing with concentrated oxidizers.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.
Reactivity Stable under normal conditions.Incompatible: Strong oxidizing agents, strong acids.
Part 2: Waste Stream Decision Matrix

The following logic flow ensures the compound is routed to the correct incineration path based on its experimental state (pure solid vs. reaction mixture).

DisposalMatrix Start This compound Waste Source StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Liquid SolidBin Solid Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (MeOH, Acetone, DMSO) SolventCheck->NonHalogenated No HaloBin Halogenated Waste Stream (High Temp Incineration) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalogenated->NonHaloBin

Figure 1: Decision matrix for segregating this compound waste streams to ensure compatibility with incinerator feedstocks.

Part 3: Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization

Goal: Prevent reactivity in the waste container.

  • Quench Reactions: If the this compound was used as a reactant, ensure the reaction mixture is fully quenched.

  • pH Check: If the waste solution is highly acidic (pH < 2) or basic (pH > 10), neutralize it to pH 5–9 using dilute Sodium Bicarbonate or dilute Hydrochloric Acid before adding it to the organic waste drum. This prevents drum corrosion and unexpected heat generation.

  • Solubility Check: If disposing of solid this compound, it is often safer to dissolve it in a small amount of compatible solvent (e.g., Acetone or Ethanol) to prevent dust formation, unless your facility has a dedicated solid waste stream for toxic powders.

Phase B: Containerization & Labeling

Goal: Regulatory compliance and downstream safety.

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the waste stream contains corrosive impurities.

  • Segregation:

    • DO NOT MIX with oxidizers (peroxides, nitrates, chromates).

    • DO NOT MIX with aqueous heavy metal waste.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: List "this compound" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Check "Irritant" and "Toxic."

    • Solvent Composition: List all solvents by percentage (e.g., "this compound <1%, Acetone 99%").

Phase C: Final Handoff
  • Cap the container tightly.[1][2][3] Ensure the cap liner is intact (PTFE liners are preferred).

  • Place the container in secondary containment (tray) until pickup.

  • Contact your EHS (Environmental Health & Safety) department for pickup.

    • Note for External Contractors: Specify that the waste contains "Nitrogen Heterocycles" to ensure it is routed to an incinerator with appropriate NOx scrubbing capabilities.

Part 4: Emergency Contingencies

Scenario 1: Benchtop Spill (Solid)

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or P100 particulate respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Scoop up the material and place it in a wide-mouth jar. Wipe the surface with acetone, then soap and water.

  • Disposal: Label the jar as "Hazardous Waste: this compound Debris."

Scenario 2: Skin/Eye Exposure [1][2][3][4]

  • Eyes: Flush immediately with water for 15 minutes.[4][5] The basic nature of cinnolines can cause corneal damage if not rinsed quickly.

  • Skin: Wash with soap and water.[4] Do not use organic solvents (like ethanol) on the skin, as this may increase the absorption of the compound.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]

  • PubChem. (n.d.). Compound Summary: this compound (CID 86641). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved January 31, 2026, from [Link]

Sources

Operational Safety & Handling Protocol: 4-Methylcinnoline (CAS 14722-38-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

4-Methylcinnoline (CAS 14722-38-4) is a critical nitrogen-containing heterocyclic scaffold, often utilized in the synthesis of bioactive pharmaceuticals and agrochemicals. While structurally related to quinolines, the presence of the 1,2-diazine ring imparts specific electronic properties that necessitate rigorous handling protocols.

This guide moves beyond generic safety advice. It integrates the physicochemical properties of this compound—specifically its solid-state behavior (MP ~73-74°C) and potential for respiratory irritation—into a cohesive operational workflow. Our goal is to ensure your data integrity and personnel safety remain uncompromised.

Risk Assessment & Hazard Identification

Effective safety relies on understanding the causality of the hazard. We do not merely wear PPE; we deploy it to counteract specific physical and chemical threats.

GHS Classification (Baseline):

  • Skin Irritation (Category 2 - H315): The basicity of the diazine ring can disrupt the dermal lipid barrier.

  • Eye Irritation (Category 2A - H319): High sensitivity of mucous membranes to nitrogenous heterocycles.

  • STOT-SE (Category 3 - H335): Respiratory irritation.[1][2][3] As a solid with a relatively low melting point, dust generation during weighing is the primary vector of exposure.

PropertyValueSafety Implication
Physical State Solid (Yellowish/Brown)Dust containment is the primary engineering control requirement.
Melting Point 73–74 °CMaterial may become tacky or melt if stored near heat sources; keep cool.
Solubility Low (Water), High (Organics)Water alone is ineffective for decontamination; use ethanol/surfactant mixes.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. If one layer fails, the next must provide redundancy.

A. Hand Protection (The Primary Interface)
  • Material: Nitrile Rubber (NBR).

  • Standard Thickness: Minimum 0.11 mm (4 mil) for general handling.

  • Extended Handling: If dissolving in penetrating solvents (e.g., DCM, DMSO), upgrade to 0.2 mm (8 mil) or double-glove.

  • Protocol:

    • Inspection: Check for pinholes by trapping air in the glove before donning.

    • Change Frequency: Immediately upon visible splash. Every 2 hours during continuous handling to prevent permeation by perspiration or hidden micro-contamination.

B. Ocular & Face Protection[1][2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).

  • Why not Safety Glasses? this compound dust is fine and mobile. Safety glasses have gaps at the temples where airborne particulates can enter and dissolve in the tear film, causing acute irritation (H319). Goggles provide a sealed environment.

C. Respiratory Protection[7]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Spill): NIOSH-approved N95 or P100 particulate respirator.

    • Note: A respirator is not a substitute for a fume hood during routine synthesis. It is a contingency for spill cleanup outside containment.

D. Body Protection[7][8]
  • Standard: Cotton/Polyester blend lab coat (buttoned to the neck).

  • Synthesis Context: If working with pyrophoric reagents alongside this compound, a Nomex® (flame-resistant) coat is mandatory.

Operational Workflow: Step-by-Step

This protocol minimizes static generation and aerosolization, the two most common causes of exposure.

Phase 1: Preparation & Weighing
  • Static Control: this compound is a crystalline solid that can carry static charge. Use an ionizing fan or antistatic gun inside the balance enclosure if the powder "flies."

  • The "Transfer" Rule: Never transport the open container across the lab. Weigh inside the fume hood if possible. If the balance is external, weigh into a tared vial, cap immediately, and wipe the exterior with a damp Kimwipe before moving.

Phase 2: Reaction Setup
  • Solubilization: When adding solvent, direct the stream down the side of the vessel to avoid lofting dust.

  • Temperature Management: Ensure the reaction vessel is not pre-heated above 60°C before addition, as the solid may melt rapidly and stick to the addition funnel, complicating stoichiometry.

Phase 3: Decontamination
  • Solvent Choice: Do not use pure water. Use an ethanol-soaked tissue for the initial wipe of the balance area, followed by a soapy water wash.

  • Waste Segregation: Dispose of solid waste and contaminated gloves in the "Solid Hazardous Waste" stream. Liquid waste goes to "Organic Solvents (Non-Halogenated)" unless halogenated solvents were used in the process.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making logic for handling this compound, ensuring no step is skipped.

G Start START: Handling this compound RiskAssess 1. Risk Assessment (Check: Dust? Solvent? Qty?) Start->RiskAssess EngControls 2. Engineering Controls (Fume Hood Verification) RiskAssess->EngControls PPE_Decision 3. PPE Selection EngControls->PPE_Decision Standard_PPE Standard Protocol: Nitrile (0.11mm) + Goggles + Lab Coat PPE_Decision->Standard_PPE Routine (<1g) HighRisk_PPE High Risk Protocol: Double Nitrile + Face Shield + Sleeve Covers PPE_Decision->HighRisk_PPE Large Scale / Spill Cleanup Action 4. Active Handling (Weighing/Synthesis) Standard_PPE->Action HighRisk_PPE->Action Decon 5. Decontamination (Ethanol Wipe -> Soap Wash) Action->Decon Waste 6. Disposal (Segregate: Solid vs Liquid) Decon->Waste

Figure 1: Operational Logic Flow for Handling this compound. Blue nodes indicate active tasks; Green indicates safety checkpoints; Red indicates escalated risk protocols.

Emergency Response & Disposal

Accidental Spills (Solid):

  • Isolate: Alert nearby personnel.

  • Protect: Don N95 respirator and double gloves.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (ethanol/water mix) to dampen the powder.

  • Collect: Scoop the damp material into a waste container.

  • Clean: Wipe surface with ethanol until no residue remains.

Accidental Exposure:

  • Eye Contact: Flush immediately with water for 15 minutes.[3][5] Hold eyelids apart. The gapless goggles recommended above are the best prevention.

  • Skin Contact: Wash with soap and water.[1][3][5] Do not use solvent (ethanol/acetone) on skin, as this may drive the chemical deeper into the dermal layers.

Disposal Specifications:

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: "Hazardous Waste - Toxic/Irritant - this compound."

  • Incompatibility: Keep away from strong oxidizing agents to prevent exothermic reactions in the waste drum.

References
  • Common Chemistry. (n.d.).[9] this compound (CAS 14722-38-4) Physical Properties.[9] CAS, a division of the American Chemical Society.[9] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[10] Compound Summary: this compound.[9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Quinoline Derivatives and General Handling. Retrieved October 26, 2023, from [Link] (General class reference for alkyl-cinnoline/quinoline handling).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.